Methyl 17-methyloctadecanoate
Description
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Properties
IUPAC Name |
methyl 17-methyloctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZVQKLIMRPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339161 | |
| Record name | Methyl 17-methyloctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55124-97-5 | |
| Record name | Methyl 17-methyloctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Natural Origins of Methyl 17-methyloctadecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 17-methyloctadecanoate, an anteiso-branched chain fatty acid methyl ester, is a molecule of growing interest within the scientific community. Its presence in various natural sources suggests potential biological activities that are yet to be fully elucidated. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed experimental protocols for its isolation and identification, and a structured presentation of available quantitative data.
Natural Sources of this compound
This compound has been identified in a variety of natural sources, primarily in plants and as a component of bacterial fatty acid profiles. The following table summarizes the quantitative data available from the existing literature.
| Natural Source | Part of Organism | Percentage/Concentration | Reference |
| Sempervivum tectorum L. | Not Specified | 0.67% | [1] |
| Licorice (Glycyrrhiza glabra) | Peel Extract (Diethyl Ether) | 1.16% | [2] |
| Banana (Musa sp.) | Peel Extract (Diethyl Ether) | 0.61% | [2] |
| Argemone mexicana | Stems | 5.92% | [3] |
Note: The percentages listed represent the relative abundance of this compound within the total identified compounds in the specified extract.
While not providing quantitative data, some sources also indicate its presence in the following:
-
Bacteria: Branched-chain fatty acids like the parent acid of this compound are known components of bacterial cell membranes and are used as standards for bacterial culture characterization.[4][5]
-
Dodonaea angustifolia : Identified as a phytochemical constituent in the leaves of this plant.[6]
Experimental Protocols
The isolation and identification of this compound from natural sources typically involve a multi-step process encompassing extraction, transesterification (methylation), and chromatographic analysis.
Extraction of Total Lipids
The initial step involves the extraction of total lipids from the source material. A common method is solvent extraction.
-
Protocol: Solvent Extraction
-
Sample Preparation: The plant or microbial material is dried to remove water, which can interfere with the extraction process. The dried material is then ground into a fine powder to increase the surface area for solvent penetration.
-
Extraction: The powdered sample is subjected to extraction using a non-polar solvent or a mixture of solvents. A common system is a mixture of chloroform (B151607) and methanol (B129727), often in a 2:1 (v/v) ratio. The extraction can be performed using methods such as Soxhlet extraction, maceration, or ultrasonication to enhance efficiency.
-
Filtration and Concentration: The resulting extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude lipid extract.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs)
The fatty acids within the lipid extract are converted to their corresponding methyl esters for analysis by gas chromatography. This process is known as transesterification or methylation.
-
Protocol: Acid-Catalyzed Transesterification
-
Reaction Mixture: The crude lipid extract is dissolved in a solution of methanol containing an acid catalyst, such as 1-5% sulfuric acid or boron trifluoride (BF3) in methanol.[7]
-
Heating: The mixture is heated under reflux for a period ranging from 1 to 2 hours at a temperature of 60-100°C. This facilitates the conversion of fatty acids and their glycerides to FAMEs.
-
Extraction of FAMEs: After cooling, water and a non-polar solvent (e.g., hexane (B92381) or petroleum ether) are added to the reaction mixture. The mixture is shaken vigorously and allowed to separate. The upper organic layer, containing the FAMEs, is collected.
-
Washing and Drying: The organic layer is washed with a dilute salt solution (e.g., saturated sodium chloride) to remove any remaining catalyst and methanol. It is then dried over an anhydrous salt, such as sodium sulfate, to remove residual water.
-
Concentration: The solvent is evaporated to yield the concentrated FAME mixture.
-
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
The final step involves the separation, identification, and quantification of the individual FAMEs in the mixture.
-
Protocol: GC-MS Analysis
-
Injection: A small volume of the FAME mixture is injected into the gas chromatograph.
-
Separation: The FAMEs are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a polar capillary column like BPX70).[8] The oven temperature is programmed to increase gradually, allowing for the sequential elution of the different FAMEs.
-
Detection and Identification: As the separated FAMEs exit the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio.[8] The resulting mass spectrum is a unique fingerprint for each compound and can be compared to spectral libraries (e.g., NIST) for identification. The retention time of the peak in the chromatogram provides an additional layer of confirmation.
-
Quantification: The relative abundance of each FAME, including this compound, can be determined by integrating the area under its corresponding peak in the total ion chromatogram. For absolute quantification, a known amount of an internal standard is added to the sample before analysis.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the isolation and identification of this compound from a natural source.
Caption: Experimental workflow for isolating and identifying this compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in defined signaling pathways. Branched-chain fatty acids, in general, are known to play roles in maintaining cell membrane fluidity, particularly in bacteria, and can act as precursors for the synthesis of other lipids. Further research is required to elucidate the specific biological functions and potential signaling roles of this compound in the organisms in which it is found and its potential pharmacological effects.
Conclusion
This technical guide has summarized the current knowledge on the natural sources of this compound, providing available quantitative data and detailed experimental protocols for its isolation and identification. The provided workflow diagram offers a clear visual representation of the necessary steps for researchers entering this field. While its specific biological activities and roles in signaling pathways remain an open area for investigation, the documented presence of this compound in various plant and microbial species underscores the importance of continued research to unlock its full potential in drug development and other scientific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analysis of medicinally important phytocompounds from <i>Argemone mexicana</i> - Journal of King Saud University - Science [jksus.org]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. superchroma.com.tw [superchroma.com.tw]
- 6. phytojournal.com [phytojournal.com]
- 7. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
The Pivotal Role of Anteiso-Branched-Chain Fatty Acids in Bacterial Physiology: A Focus on 17-Methyloctadecanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacterial species, playing a vital role in maintaining membrane fluidity and integrity, particularly in response to environmental stressors. Among these, anteiso-fatty acids are of significant interest due to their impact on the physical properties of the membrane. This technical guide provides a comprehensive overview of the biological role of a specific anteiso-fatty acid, 17-methyloctadecanoic acid (anteiso-C19:0), in bacteria. While this molecule is typically analyzed in its methyl ester form, Methyl 17-methyloctadecanoate, its primary biological significance lies in its incorporation into membrane lipids. This document details its function, biosynthesis, and the methodologies used for its study, presenting quantitative data and experimental workflows to support researchers in microbiology and drug development.
Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria
The composition of fatty acids in the bacterial cell membrane is a critical determinant of the cell's ability to survive and thrive in diverse environments. Unlike eukaryotes, which often utilize unsaturated fatty acids to modulate membrane fluidity, many bacteria employ branched-chain fatty acids (BCFAs) for this purpose. BCFAs are categorized into two primary series: iso- and anteiso-fatty acids, distinguished by the position of the methyl branch.
-
Iso-fatty acids have a methyl group on the penultimate carbon atom from the methyl end of the acyl chain.
-
Anteiso-fatty acids , such as 17-methyloctadecanoic acid, possess a methyl group on the antepenultimate (third from the end) carbon.
The presence and relative abundance of these BCFAs are not only crucial for bacterial adaptation but also serve as important chemotaxonomic markers for bacterial identification and classification.[1]
Core Biological Function: Membrane Fluidity and Environmental Adaptation
The primary biological role of 17-methyloctadecanoic acid, as with other anteiso-fatty acids, is the regulation of cell membrane fluidity.[2][3][4] The methyl branch in the acyl chain disrupts the orderly packing of the lipid molecules in the membrane, thereby lowering the melting point of the fatty acid and increasing the fluidity of the membrane.
This is particularly important for bacteria that experience fluctuations in their environment, such as changes in temperature.
-
Cold Adaptation: At low temperatures, cell membranes tend to become more rigid. Bacteria can counteract this by increasing the proportion of anteiso-fatty acids, like 17-methyloctadecanoic acid, in their membranes.[2] This "homeoviscous adaptation" ensures that the membrane remains in a fluid state, which is essential for the proper function of membrane-bound proteins and transport systems.[2][3]
-
Stress Response: Beyond temperature, changes in the ratio of anteiso- to iso-fatty acids have been observed as a response to other environmental stresses, including toxic substances.[4][5] This suggests a broader role for these fatty acids in maintaining membrane integrity under challenging conditions.
The physical properties of anteiso-fatty acids are key to their function. Their significantly lower transition temperatures compared to straight-chain fatty acids make them critical for membrane transport and fluidity in many bacterial species.[4]
Biosynthesis of Anteiso-Fatty Acids
The biosynthesis of anteiso-fatty acids diverges from that of straight-chain fatty acids at the initial priming step. The pathway relies on the availability of specific branched-chain short-acyl-CoA primers.
dot
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Methyl 17-methyloctadecanoate: A Technical Guide to its Role as a Microbial Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 17-methyloctadecanoate, the methyl ester of 17-methyloctadecanoic acid (an anteiso-branched fatty acid, anteiso-C19:0), is an important lipid biomarker used in the chemotaxonomic classification and identification of various microbial species. Branched-chain fatty acids (BCFAs), including both iso and anteiso forms, are crucial components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress.[1][2] The analysis of cellular fatty acid methyl ester (FAME) profiles provides a reliable method for bacterial identification and characterization. This technical guide provides an in-depth overview of this compound as a microbial biomarker, including its biochemical basis, analytical methodologies, and its significance in various bacterial genera.
Chemical and Physical Properties
This compound is the formal name for the fatty acid methyl ester derived from 17-methyloctadecanoic acid. The parent fatty acid, 17-methyloctadecanoic acid, is also known by the semi-systematic name isononadecanoic acid.[3]
| Property | Value |
| Molecular Formula | C20H40O2 |
| Molecular Weight | 312.5 g/mol |
| IUPAC Name | This compound |
| Synonyms | Methyl isononadecanoate |
Table 1: Chemical and physical properties of this compound.
Biochemical Significance and Biosynthesis
Branched-chain fatty acids are synthesized by many bacteria as major acyl constituents of their membrane lipids. The biosynthesis of anteiso-fatty acids, such as 17-methyloctadecanoic acid, is initiated from the branched-chain amino acid isoleucine. Isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FASII) system. This contrasts with the synthesis of straight-chain fatty acids, which typically uses acetyl-CoA as the primer. The presence and relative abundance of specific BCFAs are often characteristic of particular bacterial taxa, making them valuable biomarkers.[4]
The incorporation of anteiso-branched fatty acids into the cell membrane has a significant impact on its physical properties. The methyl branch near the end of the acyl chain disrupts the packing of the lipid molecules, leading to an increase in membrane fluidity.[1] This is a crucial mechanism for bacteria to adapt to changes in their environment, such as lower temperatures.
Quantitative Data on this compound (anteiso-C19:0) in Bacteria
The presence and abundance of this compound vary significantly across different bacterial species. The following tables summarize quantitative data from various studies, highlighting the potential of this fatty acid as a biomarker.
| Bacterial Species | Relative Abundance (%) of anteiso-C19:0 | Reference |
| Brevibacterium litoralis | 27.28 | [5] |
| Brevibacterium anseongense | 27.28 | [6] |
| Arthrobacter siccitolerans | 0.61 | [7] |
| Nocardiopsis bonnevillensis | 1.1 | [8] |
| Staphylococcus capitis H17 | 9.7 (± 2.7) | [9] |
| Staphylococcus capitis Type Strain | 4.0 (± 1.3) | [9] |
| Jeotgalicoccus halotolerans | Major component | [10][11] |
| Environmental sediment sample (Great Boiling Spring) | 3.91 | [12] |
Table 2: Relative abundance of anteiso-C19:0 in the fatty acid profiles of various bacterial species.
Role in Bacterial Signaling
Recent research has unveiled a novel role for branched-chain fatty acids in bacterial signaling, particularly in the regulation of virulence in Staphylococcus aureus. BCFAs have been shown to be required for the activation of multiple two-component systems (TCSs), which are essential for bacteria to sense and respond to their environment.[1]
Specifically, the activity of the virulence-activating sensor kinase SaeS is modulated by the BCFA content of the cell membrane. A decrease in BCFA synthesis leads to reduced phosphorylation of the response regulator SaeR, resulting in decreased toxin production and attenuated virulence.[1] This suggests a post-transcriptional regulatory mechanism where changes in membrane lipid composition directly impact the activity of signaling proteins.
Experimental Protocols
The standard method for analyzing bacterial fatty acids is through the preparation of fatty acid methyl esters (FAMEs) followed by gas chromatography-mass spectrometry (GC-MS).
Protocol: Fatty Acid Methyl Ester (FAME) Analysis
1. Cell Culture and Harvesting:
-
Grow the bacterial strain of interest under standardized conditions (e.g., specific medium, temperature, and growth phase).
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.
2. Saponification:
-
To the cell pellet, add a solution of sodium hydroxide (B78521) in methanol.
-
Heat the mixture in a water bath to saponify the cellular lipids, releasing the fatty acids from complex lipids.
3. Methylation:
-
After cooling, add a solution of hydrochloric acid in methanol.
-
Heat the mixture again to convert the free fatty acids into their volatile methyl esters (FAMEs).
4. Extraction:
-
After cooling, add a non-polar solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether) to extract the FAMEs.
-
Vortex the mixture to ensure efficient extraction.
-
Centrifuge to separate the phases. The upper organic phase contains the FAMEs.
5. Washing:
-
Transfer the organic phase to a new tube.
-
Add a dilute solution of sodium hydroxide to wash the extract and remove any remaining acidic residues.
-
Centrifuge and transfer the upper organic phase to a clean vial for analysis.
6. GC-MS Analysis:
-
Inject an aliquot of the FAME extract into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation of the FAMEs.
-
The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and retention times.
-
Quantification is typically performed by comparing the peak areas of the identified FAMEs to an internal standard.
Conclusion
This compound serves as a valuable biomarker for the identification and characterization of various bacterial species, particularly within the genera Brevibacterium and other Gram-positive bacteria. Its presence and relative abundance in the cellular fatty acid profile can provide key chemotaxonomic information. Furthermore, the emerging role of the broader class of branched-chain fatty acids in regulating bacterial signaling pathways, such as virulence in S. aureus, highlights a new dimension to their significance beyond their structural role in the cell membrane. The standardized protocols for FAME analysis provide a robust and reproducible method for quantifying this and other fatty acid biomarkers, aiding in microbial research and its applications in drug development and diagnostics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. lipotype.com [lipotype.com]
- 3. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Phenotypic and genomic assessment of the potential threat of human spaceflight-relevant Staphylococcus capitis isolates under stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]
The Occurrence and Analysis of Methyl 17-methyloctadecanoate in Food Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 17-methyloctadecanoate, the methyl ester of 17-methyloctadecanoic acid, is a branched-chain fatty acid (BCFA) of the anteiso series. While not as prevalent as its straight-chain counterparts, this class of fatty acids is gaining attention for its unique biological activities and its presence in various food products. This technical guide provides a comprehensive overview of the occurrence of this compound in the food matrix, detailed experimental protocols for its analysis, and a summary of its known biological significance.
Introduction to this compound
This compound is the derivatized form of 17-methyloctadecanoic acid, an anteiso branched-chain fatty acid with a methyl group on the antepenultimate carbon atom (carbon 17). In nature, it is primarily found as a constituent of complex lipids in the cell membranes of certain bacteria. Its presence in food is largely attributed to the ingestion of these bacteria by ruminant animals and subsequent incorporation into their milk and meat. Fermented foods can also be a source of this and other BCFAs.
Occurrence in Food Products
The primary dietary sources of 17-methyloctadecanoic acid are ruminant fats, particularly from dairy products and beef. The concentration of this fatty acid can vary depending on the animal's diet and the degree of microbial fermentation in the food product.
Quantitative Data Summary
The following table summarizes the quantitative occurrence of 17-methyloctadecanoic acid (anteiso-C19:0) in various food products. The data is presented as a percentage of total fatty acids. Note that in analytical procedures, fatty acids are typically converted to their fatty acid methyl esters (FAMEs), such as this compound, for analysis by gas chromatography.
| Food Product Category | Specific Food Item | Concentration of 17-methyloctadecanoic acid (% of total fatty acids) | Reference |
| Dairy Products | Cow Milk | 0.4 - 0.6% | [1] |
| Goat Milk | ~0.5% | [1] | |
| Sheep Milk | ~0.7% | [1] | |
| Yak Milk | 0.5 - 0.8% | [1] | |
| Fermented Dairy (e.g., Cheese) | Generally higher than fluid milk | [1] | |
| Ruminant Meats | Beef | Present, concentration varies | [2] |
| Human Milk | Human Milk | ~0.1% | [1] |
Experimental Protocols for Analysis
The analysis of this compound in food products typically involves lipid extraction, derivatization to form FAMEs, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction from Dairy Products
A common method for lipid extraction from milk and dairy products is a modified one-step hydrolysis and methylation procedure.
Materials:
-
Dairy product sample (e.g., 100-150 mg)
-
Heneicosanoic acid (21:0) as an internal standard
-
Methanolic HCl (3N)
-
Anhydrous sodium sulfate
Procedure:
-
Weigh the sample accurately into a screw-cap glass tube.
-
Add a known amount of the internal standard (heneicosanoic acid).
-
Add 2 mL of methanolic HCl.
-
Cap the tube tightly and heat at 70°C for 2 hours, with vortexing every 30 minutes. This step performs both lipid extraction and transesterification to FAMEs.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and vortex for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The extract is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A polar capillary column (e.g., BPX-70 or CP-Sil-88) is often used for good separation of FAME isomers.
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 15 min
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI) Energy: 70 eV
-
Scan Range: m/z 50-550
Identification and Quantification:
-
This compound is identified by its retention time and its characteristic mass spectrum compared to a known standard.
-
Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard.
Biological Significance and Signaling
While specific signaling pathways for this compound in mammalian cells are not well-defined, branched-chain fatty acids, in general, are known to have several biological roles.
Role in Bacterial Membranes
Anteiso-fatty acids, like 17-methyloctadecanoic acid, are crucial for maintaining the fluidity of cell membranes in certain bacteria, particularly at low temperatures.[3] The methyl branch disrupts the tight packing of fatty acid chains, lowering the melting point of the membrane lipids. This is a key adaptation for psychrotolerant bacteria such as Listeria monocytogenes.[3][4]
Potential Health Effects in Humans
Emerging research suggests that BCFAs may have beneficial health effects:
-
Anti-cancer properties: Some studies have indicated that BCFAs can exhibit cytotoxic effects on cancer cells.[5]
-
Gut Health: BCFAs are present in the gut microbiota and may play a role in gut health.
Biosynthesis of Anteiso-Fatty Acids
The biosynthesis of anteiso-fatty acids in bacteria starts with a branched-chain amino acid precursor, typically isoleucine.
Caption: Biosynthesis of anteiso-fatty acids from isoleucine.
Experimental Workflow for BCFA Analysis
The following diagram illustrates a typical workflow for the analysis of branched-chain fatty acids from a food sample.
Caption: Experimental workflow for BCFA analysis in food.
Conclusion
This compound, as an indicator of its parent fatty acid, is a minor but significant component of certain food products, particularly those derived from ruminants. Its analysis requires specific extraction and derivatization protocols followed by sensitive chromatographic techniques like GC-MS. While its direct role in human health is still under investigation, the broader class of branched-chain fatty acids demonstrates intriguing biological activities that warrant further research, especially in the context of gut health and chronic disease. This guide provides a foundational understanding for researchers and professionals interested in the analysis and biological relevance of this unique fatty acid.
References
- 1. researchgate.net [researchgate.net]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 5. researchgate.net [researchgate.net]
"Methyl 17-methyloctadecanoate" CAS number 55124-97-5
CAS Number: 55124-97-5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 17-methyloctadecanoate is a branched-chain fatty acid methyl ester with the CAS number 55124-97-5. As a member of the iso-fatty acid family, it is characterized by a methyl group at the penultimate carbon of the octadecanoic acid backbone. This structural feature imparts unique physicochemical properties and potential biological activities that are of growing interest in various scientific disciplines. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance within the broader context of branched-chain fatty acid signaling.
Chemical and Physical Properties
This compound is a C20 saturated fatty acid methyl ester. Its iso-branched structure influences its physical state, solubility, and chromatographic behavior, distinguishing it from its straight-chain counterpart, methyl nonadecanoate. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₄₀O₂ | [1][2] |
| Molecular Weight | 312.53 g/mol | [1][2] |
| CAS Number | 55124-97-5 | [1] |
| Appearance | Reported as a solid or clear liquid | [3][4] |
| Density | 0.862 g/cm³ | [5] |
| Boiling Point | 354.6 °C at 760 mmHg | [5] |
| Flash Point | 170.9 °C | [5] |
| Solubility | Soluble in chloroform, ethanol, and ether | [3][6] |
| Purity (typical) | >98% | [3] |
Experimental Protocols
Synthesis
This compound is typically synthesized from its corresponding carboxylic acid, 17-methyloctadecanoic acid. The two primary methods for this esterification are Fischer esterification and transesterification.
This classic method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 17-methyloctadecanoic acid (1 equivalent) in an excess of anhydrous methanol (B129727) (e.g., 20-50 equivalents), which also serves as the solvent.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 equivalents).
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically 2-6 hours).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with a non-polar organic solvent such as hexane (B92381) or diethyl ether.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
This method is suitable if starting from a different ester of 17-methyloctadecanoic acid or from a triglyceride containing this fatty acid.
Protocol:
-
Reaction Setup: Dissolve the starting ester or triglyceride in a large excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (as in Fischer esterification) or a base such as sodium methoxide (B1231860) (CH₃ONa).
-
Reaction: Heat the mixture to reflux with stirring. The reaction is an equilibrium process, and the large excess of methanol drives it towards the formation of the methyl ester.
-
Work-up and Purification: The work-up and purification steps are similar to those described for the Fischer esterification.
Purification
The crude product from the synthesis can be purified using chromatographic techniques.
Protocol: Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Methods
GC-MS is a powerful technique for the identification and quantification of this compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as hexane or dichloromethane.
-
GC Conditions (Representative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Identification: The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) at m/z 312 and specific fragmentation patterns that can be compared to spectral libraries for confirmation.
-
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been extensively elucidated, its biological role can be inferred from the known functions of branched-chain fatty acids (BCFAs) and their esters.
BCFAs are integral components of bacterial cell membranes, where they play a crucial role in regulating membrane fluidity. In higher organisms, BCFAs and their derivatives are involved in various physiological processes. They can act as signaling molecules, influencing metabolic and inflammatory pathways.
Fatty acids are known to exert their effects through several mechanisms, including:
-
Modulation of Membrane Properties: The branched structure of iso-fatty acids can alter the physical properties of cell membranes, affecting the function of membrane-bound proteins and receptors.
-
Ligand for Nuclear Receptors: Fatty acids and their derivatives can act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). Activation of PPARs leads to changes in the expression of genes involved in lipid metabolism and inflammation.
-
Interaction with G-Protein Coupled Receptors (GPCRs): Certain fatty acids can activate specific GPCRs, initiating downstream signaling cascades that can influence a variety of cellular responses.
-
Modulation of Intracellular Signaling Cascades: Fatty acids can influence key signaling pathways such as the JAK/STAT, ERK, and Akt pathways, which are involved in cell growth, proliferation, and survival.
Given its structure, this compound is likely to participate in these general fatty acid signaling pathways. Further research is needed to delineate its specific targets and downstream effects.
Conclusion
This compound is a branched-chain fatty acid methyl ester with well-defined physicochemical properties. While detailed biological studies on this specific molecule are limited, its structural class suggests potential involvement in the modulation of cell membrane properties and participation in key metabolic and inflammatory signaling pathways. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and analysis of this compound, facilitating further research into its precise biological functions and potential applications in drug development and other scientific fields.
References
- 1. Fatty Acid Signaling: The New Function of Intracellular Lipases [mdpi.com]
- 2. The Application of Pomegranate, Sugar Apple, and Eggplant Peel Extracts Suppresses Aspergillus flavus Growth and Aflatoxin B1 Biosynthesis Pathway [mdpi.com]
- 3. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Signalling pathways controlling fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Methyl 17-methyloctadecanoate" molecular weight and formula
An In-depth Technical Guide on Methyl 17-methyloctadecanoate: Core Molecular Properties
For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This guide focuses on the core molecular characteristics of this compound, a branched-chain fatty acid methyl ester.
Core Molecular Data
This compound is the methyl ester of 17-methyloctadecanoic acid. Its fundamental molecular properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₄₀O₂[1][2] |
| Molecular Weight | 312.53 g/mol [2][3][4][5] |
| CAS Number | 55124-97-5[1][2][6][7] |
| IUPAC Name | This compound[1] |
This compound is a methylated fatty acid methyl ester that has been identified in sources such as mutton tallow (B1178427) and as a volatile component in roasted tigernut oil.[3][6]
Logical Relationship of Identifiers
The following diagram illustrates the relationship between the common name, chemical formula, and molecular weight, which are all fundamental identifiers for this specific chemical entity.
Caption: Relationship between compound name and its core properties.
Note on Experimental Protocols and Signaling Pathways: The request for detailed experimental protocols and signaling pathways falls outside the scope of defining the basic molecular properties of a single compound like this compound. Such information would be relevant in the context of its synthesis, its role in a specific biological pathway, or its use in a particular experimental assay, none of which were specified in the query. For information on its synthesis or its biological activities, further research into specific applications would be required.
References
- 1. This compound | C20H40O2 | CID 554141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. CAS#:55124-97-5 | 17-methyl Stearic Acid methyl ester (Methyl 17-methyl Octadecanoate Acid) | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Octadecanoic acid, 17-methyl-, methyl ester [webbook.nist.gov]
- 6. This compound | 55124-97-5 [amp.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
Methyl 17-methyloctadecanoate: A Technical Guide to Its Properties and Potential Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 17-methyloctadecanoate, a branched-chain fatty acid methyl ester (FAME), is a compound found in various natural sources, including plants, microorganisms, and animal fats. While not yet a mainstream industrial chemical, its presence in biologically active extracts has garnered scientific interest, suggesting potential applications in agriculture and pharmaceuticals. This technical guide provides a comprehensive overview of the known properties of this compound, summarizes its natural occurrences, and explores its prospective industrial applications based on current research. It is important to note that established industrial uses are not yet documented, and this guide focuses on the scientific groundwork that may pave the way for future applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for any potential application. The following table summarizes key data points available for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₀O₂ | N/A |
| Molecular Weight | 312.53 g/mol | N/A |
| CAS Number | 55124-97-5 | N/A |
| Appearance | Clear liquid | [1] |
| Purity (typical) | >98% (as a chemical standard) | [1] |
| Solubility | Soluble in chloroform, ethyl ether, ethanol | [1] |
| Storage Temperature | -20°C | N/A |
Natural Occurrence
This compound has been identified as a component in a diverse range of natural sources. Its presence is often determined through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of extracts.
| Source Type | Specific Source | Reference(s) |
| Animal Fat | Mutton Tallow | [2] |
| Plants | Brownlowia elata Roxb. leaves | [2] |
| Pomegranate (Punica granatum) peel | [3][4][5] | |
| Sugar Apple (Annona squamosa) peel | [3][4][5] | |
| Eggplant (Solanum melongena) peel | [3][4][5] | |
| Licorice (Glycyrrhiza glabra) | [1][6][7] | |
| Doum Palm (Hyphaene thebaica) | [1][6][7] | |
| Banana (Musa sp.) peel | [1][6][7] | |
| Phoenix dactylifera L. (Date Palm) | [8] | |
| Microorganisms | Streptomyces sp. NP10 | [9][10] |
Potential Industrial Applications
Current research points towards several potential, albeit nascent, industrial applications for this compound, primarily stemming from its association with antimicrobial and antifungal properties of the natural extracts in which it is found. It is crucial to emphasize that these studies have evaluated the effects of the entire extract, and the specific contribution of this compound to the observed bioactivity has not been isolated.
Agriculture and Food Preservation
Several studies have identified this compound as a constituent of plant extracts that exhibit significant antifungal activity, particularly against phytopathogenic fungi like Aspergillus flavus.[1][3][5][6][7] This suggests a potential application as a natural fungicide or food preservative.
-
Potential Application: Development of bio-pesticides for crop protection or natural preservatives to extend the shelf-life of food products.
-
Research Context: Extracts from pomegranate, sugar apple, and eggplant peels, all containing this compound, have been shown to inhibit the growth of Aspergillus flavus and the production of aflatoxin B1.[3][5]
Pharmaceutical Research
The presence of this compound in extracts with demonstrated biological activity hints at its potential, as part of a synergistic mixture, in pharmaceutical applications.
-
Potential Application: Early-stage drug discovery and development, particularly in the search for new antimicrobial agents.
-
Research Context: An extract of Brownlowia elata Roxb. leaves, containing this compound, exhibited antibacterial and anthelmintic properties.[2] While this is preliminary, it opens avenues for further investigation into the bioactive components of such extracts.
Chemical Industry
This compound is commercially available as a high-purity chemical standard.[11][12][13]
-
Established Application: Use as a reference standard in analytical laboratories for the identification and quantification of this compound in various samples.
-
Future Potential: As a branched-chain fatty acid ester, it may possess properties suitable for applications in lubricants, cosmetics, or as a specialty solvent, though research in these areas is currently lacking.
Experimental Protocols: A Generalized Workflow
Detailed industrial-scale experimental protocols for the application of this compound are not available due to the early stage of research. However, a common thread in the existing literature is the identification of this compound from natural sources. The following diagram illustrates a generalized workflow for this process.
Caption: Generalized workflow for the extraction, identification, and bioactivity screening of natural compounds like this compound.
Limitations and Future Directions
The industrial application of this compound is, at present, speculative and based on its occurrence in bioactive natural extracts. A significant limitation in the current body of research is the lack of studies on the isolated compound. Future research should focus on:
-
Isolation and Purification: Developing efficient methods to isolate this compound from natural sources or through chemical synthesis.
-
Bioactivity of the Pure Compound: Conducting antimicrobial, antifungal, and other bioassays on the purified compound to determine its intrinsic activity and potential for synergistic effects.
-
Toxicological Studies: Evaluating the safety profile of this compound to assess its suitability for applications in agriculture, food, and pharmaceuticals.
-
Performance in Industrial Formulations: Investigating the physical and chemical properties of the pure compound in relation to its potential use in lubricants, cosmetics, and other industrial products.
Conclusion
This compound is a naturally occurring fatty acid methyl ester with scientifically recognized potential, particularly in the realms of agriculture and pharmaceuticals due to its presence in extracts with antimicrobial and antifungal properties. While its current industrial application is limited to its use as a chemical standard, the existing research provides a foundation for future exploration. Further investigation into the properties and bioactivity of the isolated compound is essential to unlock its full industrial potential. This guide serves as a starting point for researchers and professionals interested in exploring the opportunities that this molecule may offer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jppres.com [jppres.com]
- 9. npao.ni.ac.rs [npao.ni.ac.rs]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
- 11. stratech.co.uk [stratech.co.uk]
- 12. superchroma.com.tw [superchroma.com.tw]
- 13. vincibiochem.it [vincibiochem.it]
Methodological & Application
Application Note: GC-MS Analysis of Methyl 17-methyloctadecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 17-methyloctadecanoate is a branched-chain fatty acid methyl ester (FAME), also known as methyl isononadecanoate. It is found in various natural sources, such as mutton tallow (B1178427) and roasted tigernut oil[1]. The analysis of specific FAMEs like this compound is crucial in fields ranging from food science and nutritional analysis to microbiology and clinical diagnostics for profiling fatty acid compositions. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the qualitative and quantitative analysis of FAMEs due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification[2][3].
Due to the low volatility of the parent fatty acid (17-methyloctadecanoic acid), a derivatization step is required to convert it into its more volatile methyl ester form prior to GC-MS analysis[2][4]. This application note provides a comprehensive protocol for the analysis of this compound, covering sample preparation via esterification, detailed instrument conditions, and data analysis guidelines.
Key Analyte Properties and Data
Quantitative and qualitative data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₀H₄₀O₂ | [5][6] |
| Molecular Weight | 312.53 g/mol | [5][6] |
| CAS Number | 55124-97-5 | [5][6] |
| IUPAC Name | This compound | [5] |
| Kovats Retention Index | 2174.9 (Standard non-polar column) |[5] |
Table 2: Characteristic Mass Spectral Data (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Interpretation |
|---|---|---|
| 74 | 99.99 (Base Peak) | McLafferty rearrangement fragment of methyl esters [CH₂=C(OH)OCH₃]⁺ |
| 87 | 89.0 | Alkyl fragment [CH₃OCO(CH₂)₂]⁺ |
| 57 | 34.4 | Alkyl fragment [C₄H₉]⁺ |
| 75 | 34.4 | Protonated McLafferty fragment |
| 143 | 26.0 | Alkyl fragment |
Data sourced from PubChem and MassBank of North America (MoNA)[5].
Experimental Protocols
The overall workflow involves lipid extraction from the sample matrix, derivatization of the parent fatty acid to its methyl ester, and subsequent analysis by GC-MS.
Sample Preparation: Lipid Extraction and Transesterification
This protocol describes an acid-catalyzed esterification method suitable for converting 17-methyloctadecanoic acid (and other fatty acids in a lipid extract) into FAMEs.
Materials:
-
Chloroform/Methanol (B129727) mixture (2:1, v/v)
-
Internal Standard (IS) solution (e.g., Methyl nonadecanoate (B1228766) (C19:0) in chloroform)
-
1.5% Sulfuric acid in anhydrous methanol (freshly prepared)[7]
-
1 M Sodium Chloride (NaCl) solution
-
Heptane (B126788) or Hexane
-
Anhydrous Sodium Sulfate
-
Nitrogen gas supply
Protocol:
-
Lipid Extraction:
-
For biological tissues, weigh approximately 25-50 mg of the homogenized sample into a glass tube.
-
Add a suitable volume of the chloroform/methanol (2:1) mixture.
-
For accurate quantification, add a known amount of an internal standard (e.g., C19:0) which is not naturally present in the sample[2][7].
-
Vortex thoroughly and induce phase separation by adding 1 M NaCl solution.
-
Carefully collect the lower organic layer (containing lipids) and transfer it to a clean vial[2].
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization (Acid-Catalyzed Methylation):
-
To the dried lipid extract, add 800 µL of freshly prepared 1.5% sulfuric acid in anhydrous methanol[7].
-
Tightly cap the vial and flush with nitrogen gas to prevent oxidation[2].
-
Heat the mixture at 80-85°C for 1 hour in a heating block or water bath[2].
-
Allow the reaction vial to cool to room temperature.
-
-
FAME Extraction:
-
Add 300 µL of 1 M NaCl solution and 300 µL of heptane to the cooled vial[7].
-
Vortex vigorously to extract the FAMEs into the upper heptane layer.
-
Allow the phases to separate and carefully transfer the upper organic phase to a clean GC vial.
-
Repeat the heptane extraction twice more, pooling the organic fractions to maximize recovery[7].
-
(Optional) For low concentration samples, the pooled heptane can be concentrated under a gentle stream of nitrogen and transferred to a GC vial with a low-volume insert[7].
-
Store the final sample at -20°C until GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of FAMEs and are suitable for this compound.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | Agilent 6890N or similar |
| Column | HP-INNOWAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column[3] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless (1 µL injection volume) |
| Inlet Temperature | 230°C[3] |
| Oven Program | Initial temperature 150°C, hold for 3 min. Ramp at 50°C/min to 210°C, hold for 4 min[3]. (Note: Program should be optimized based on specific column and sample complexity). |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions (e.g., m/z 74, 87) for enhanced sensitivity[8][9]. |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample acquisition to data interpretation.
Caption: General workflow for the GC-MS analysis of this compound.
Results and Data Analysis
-
Qualitative Identification: The identification of this compound is confirmed by comparing its retention time and the acquired mass spectrum with that of a pure standard. In the absence of a standard, the experimental mass spectrum can be matched against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for tentative identification[6]. The characteristic base peak at m/z 74 is a strong indicator of a fatty acid methyl ester.
-
Quantitative Analysis: For quantification, a calibration curve should be prepared using a series of known concentrations of a this compound standard with a constant concentration of the internal standard (e.g., C19:0). The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of this compound in the unknown sample is then determined from its peak area ratio using the calibration curve. This ratiometric approach corrects for variations in sample preparation and injection volume, ensuring high accuracy and precision[3][9].
Conclusion
This application note provides a detailed and robust protocol for the extraction, derivatization, and GC-MS analysis of this compound. The described methods for sample preparation and instrumental analysis are optimized for high sensitivity and accuracy. The combination of chromatographic retention time and mass spectral data allows for confident identification and quantification, making this a reliable methodology for researchers in various scientific and industrial fields.
References
- 1. This compound | 55124-97-5 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. This compound | C20H40O2 | CID 554141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Octadecanoic acid, 17-methyl-, methyl ester [webbook.nist.gov]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Methyl 17-methyloctadecanoate in Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 17-methyloctadecanoate is a methyl-branched long-chain fatty acid methyl ester. Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in various biological processes and as potential biomarkers. Accurate quantification of specific BCFAs like 17-methyloctadecanoic acid (and its methyl ester form used for analysis) in complex biological matrices such as plasma, serum, and tissues is crucial for advancing research in metabolomics, lipidomics, and drug development. This document provides detailed protocols for the extraction, derivatization, and quantification of 17-methyloctadecanoic acid (as its methyl ester) using gas chromatography-mass spectrometry (GC-MS), which is considered a gold standard for fatty acid analysis.[1]
Analytical Strategy
The overall strategy involves the extraction of total lipids from the biological matrix, followed by transesterification of the fatty acids to their corresponding fatty acid methyl esters (FAMEs). The FAMEs are then separated, identified, and quantified by GC-MS. For samples where this compound is already present, the derivatization step can be omitted, and the protocol would proceed directly to purification and analysis after lipid extraction.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Matrices (Folch Method)
This protocol describes the extraction of total lipids from plasma, serum, or tissue homogenates.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (for tissue samples)
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Use 100–500 µL of the sample.
-
Tissue: Weigh approximately 100 mg of tissue and homogenize in a suitable buffer.
-
-
Extraction:
-
To the sample in a glass centrifuge tube, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. For example, for 500 µL of plasma, add 10 mL of the solvent mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate at room temperature for 20 minutes.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 2 mL for a 10 mL solvent mixture).
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for transesterification.
-
Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol converts the extracted fatty acids into their volatile methyl ester derivatives for GC-MS analysis.[2]
Materials:
-
2 M Potassium Hydroxide (KOH) in Methanol
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
Dissolution: Re-dissolve the dried lipid extract from Protocol 1 in 1 mL of hexane.
-
Transesterification:
-
Purification:
-
Centrifuge at 1,500 x g for 5 minutes.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial for GC-MS analysis.[2]
-
A small amount of anhydrous sodium sulfate can be added to remove any residual water.
-
Protocol 3: GC-MS Quantification of this compound
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A low-polarity capillary column is recommended for FAME analysis.[3] (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection Mode: Splitless or split (e.g., 10:1 ratio).[4]
-
Injector Temperature: 260°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 70°C.
-
Ramp 2: 3°C/min to 85°C.
-
Ramp 3: 5°C/min to 110°C.
-
Ramp 4: 30°C/min to 290°C, hold for 8 minutes.[4]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
MS Transfer Line Temperature: 290°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
SIM Mode Ions for this compound (C20H40O2, MW: 312.5):
-
Quantifier Ion: m/z 312 (Molecular Ion).[1]
-
Qualifier Ions: m/z 74 and m/z 87 (characteristic fragments from McLafferty rearrangement and α-cleavage).[1]
Quantification:
-
A calibration curve should be prepared using a certified reference standard of this compound.
-
An internal standard (e.g., a non-endogenous odd-chain fatty acid methyl ester like methyl nonadecanoate) should be used to correct for extraction and derivatization variability.
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of fatty acid methyl esters in biological matrices using GC-MS. Note that these are representative values, and specific performance should be validated for this compound in the user's laboratory.
Table 1: GC-MS Performance Characteristics for FAME Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 5–10 ng/mL | [6] |
| Limit of Quantification (LOQ) | 15–30 ng/mL | Derived from LOD |
| Linearity (R²) | > 0.99 | [7][8] |
Table 2: Sample Recovery and Precision
| Parameter | Typical Value | Reference |
| Recovery Rate | 86–120% | [8] |
| Precision (RSD %) | < 10% | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow for the quantification of this compound.
Logical Relationship in GC-MS Analysis
This diagram shows the logical steps within the GC-MS instrument leading to the identification and quantification of the target analyte.
Caption: Logical flow of the GC-MS analysis process.
References
- 1. Buy 17-Methyloctadecanoic acid | 2724-59-6 [smolecule.com]
- 2. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]
- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 4. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C20H40O2 | CID 554141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Resolution Separation of Branched-Chain Fatty Acid Methyl Esters by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl branches along their aliphatic chain. They are key components of bacterial cell membranes and are also found in various food products and mammalian tissues. The specific branching pattern (iso or anteiso) and chain length of BCFAs can significantly influence their biological activity and physical properties. Consequently, accurate and robust analytical methods for the separation and quantification of BCFAs are crucial in microbiology, food science, and clinical research. High-performance liquid chromatography (HPLC) offers a powerful and versatile platform for the analysis of branched-chain fatty acid methyl esters (BCFAMEs), providing excellent resolution and sensitivity. This application note details a comprehensive protocol for the separation of BCFAMEs using both reversed-phase and silver-ion HPLC.
Experimental Protocols
Sample Preparation: Esterification of Fatty Acids
Accurate analysis of BCFAs by HPLC begins with the efficient conversion of fatty acids into their corresponding methyl esters (FAMEs). This derivatization step improves volatility and reduces polarity, leading to better chromatographic separation. Both acid- and base-catalyzed methods are commonly employed.[1][2]
a) Base-Catalyzed Transesterification:
This method is rapid and efficient for esterifying fatty acids from glycerolipids.
-
To approximately 10 mg of lipid extract, add 2 mL of hexane (B92381) and 100 µL of 2 M methanolic potassium hydroxide (B78521) (KOH).
-
Vortex the mixture vigorously for 2 minutes at room temperature.
-
Add 2 mL of deionized water to the mixture and vortex again.
-
Centrifuge at 1,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Evaporate the hexane under a stream of nitrogen and redissolve the FAMEs in a suitable solvent for HPLC analysis (e.g., acetonitrile (B52724) or hexane).
b) Acid-Catalyzed Esterification:
This method is suitable for the esterification of both free fatty acids and fatty acids from complex lipids.
-
To approximately 10 mg of lipid extract or sample containing free fatty acids, add 2 mL of 2% sulfuric acid in methanol.
-
Incubate the mixture at 80°C for 1 hour in a sealed tube.
-
After cooling to room temperature, add 2 mL of hexane and 1 mL of deionized water.
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs.
-
Wash the hexane layer with 1 mL of deionized water, vortex, and centrifuge again.
-
Transfer the final hexane layer to a new vial, evaporate the solvent, and reconstitute in the mobile phase for HPLC analysis.
HPLC Separation of BCFAMEs
The choice of HPLC method depends on the specific analytical goal. Reversed-phase HPLC separates BCFAMEs based on their hydrophobicity (chain length and branching), while silver-ion HPLC provides separation based on the degree and geometry of unsaturation.
a) Reversed-Phase HPLC (RP-HPLC):
This method is ideal for separating BCFAMEs based on their carbon chain length and the position of the methyl branch.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[4] For example, a linear gradient from 70% acetonitrile in water to 100% acetonitrile over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 205 nm or Evaporative Light Scattering Detector (ELSD).[5] For enhanced sensitivity and structural information, a mass spectrometer (MS) can be used as the detector.[6]
-
Injection Volume: 10 µL.
b) Silver-Ion HPLC (Ag-HPLC):
This technique is particularly powerful for separating unsaturated FAME isomers, including cis/trans isomers, but can also be applied to differentiate saturated BCFAMEs from their straight-chain counterparts.[7][8]
-
Column: Silver-ion stationary phase column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).
-
Mobile Phase: An isocratic or gradient elution with a non-polar solvent containing a small amount of a more polar modifier. For example, a mobile phase of hexane with a small percentage of acetonitrile or isopropanol. A gradient of 1,2-dichloroethane-dichloromethane (1:1, v/v) to 1,2-dichloroethane-dichloromethane-methanol-acetone (45:45:5:5 by volume) over 40 minutes has been reported.[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Column Temperature: 20°C.
-
Detection: ELSD or MS.
-
Injection Volume: 20 µL.
Data Presentation
The following table summarizes typical HPLC conditions for the separation of BCFAMEs, providing a basis for method development.
| Parameter | Reversed-Phase HPLC | Silver-Ion HPLC |
| Stationary Phase | C18 Silica | Silver-ion impregnated silica |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water Gradient | Hexane/Acetonitrile or Dichloromethane/Methanol/Acetone Gradient |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Temperature | 30°C | 20°C |
| Detector | UV (205 nm), ELSD, MS | ELSD, MS |
| Separation Principle | Hydrophobicity (Chain Length, Branching) | Degree and Geometry of Unsaturation |
Visualization of Experimental Workflow
The overall experimental workflow for the HPLC analysis of BCFAMEs is depicted in the following diagram.
Caption: Workflow for BCFAME analysis by HPLC.
Conclusion
The HPLC methods outlined in this application note provide robust and reliable protocols for the separation and analysis of branched-chain fatty acid methyl esters. The choice between reversed-phase and silver-ion HPLC will depend on the specific research question, with RP-HPLC being well-suited for separation based on chain length and branching, and Ag-HPLC offering superior resolution of unsaturated isomers. Proper sample preparation through efficient esterification is critical for achieving optimal results. These detailed protocols and comparative data serve as a valuable resource for researchers and scientists engaged in the analysis of BCFAs in diverse matrices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. scielo.br [scielo.br]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
Application Notes and Protocols for the Analysis of Methyl 17-methyloctadecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 17-methyloctadecanoate is a branched-chain fatty acid methyl ester (FAME). The analysis of FAMEs is a critical process in various fields, including biomedical research, drug development, and food science, to understand lipid metabolism and identify potential biomarkers. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of fatty acids.[1] Due to their low volatility, fatty acids are typically derivatized to their more volatile methyl esters prior to GC-MS analysis, a process which improves chromatographic separation and detection sensitivity.[1]
This document provides detailed protocols for the sample preparation and analysis of this compound from biological matrices. The workflow encompasses lipid extraction, derivatization (methylation), and GC-MS analysis.
Data Presentation: Quantitative Analysis of Fatty Acid Methyl Esters
The following table summarizes typical quantitative data for the analysis of fatty acid methyl esters using GC-MS. While specific data for this compound is not widely published, these values for structurally similar FAMEs provide a reliable reference for expected analytical performance.
| Parameter | Methyl Hexadecanoate | Methyl Stearate | General FAMEs | Reference |
| Linearity Range (µg/mL) | 0.50–10.00 | 1.00–20.00 | - | [2] |
| Limit of Detection (LOD) (ng/mL) | 11.94 | 11.90 | - | [2] |
| Limit of Quantification (LOQ) (ng/mL) | 39.80 | 39.68 | - | [2] |
| Recovery (%) | 95.25 - 100.29 | 95.25 - 100.29 | 92 - 95 | [2][3] |
| Precision (RSD %) | < 7.16 | < 7.16 | < 10 | [2] |
Experimental Protocols
Lipid Extraction from Biological Samples (Folch Method)
This protocol describes the extraction of total lipids from biological samples such as plasma, tissues, or cells.
Materials:
-
Biological sample (e.g., 100 µL plasma, 25-50 mg homogenized tissue)
-
Chloroform
-
0.9% NaCl solution (or deionized water)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen gas evaporator
Procedure:
-
To a known amount of the biological sample in a glass centrifuge tube, add a known quantity of the internal standard.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the sample volume (e.g., for 100 µL of plasma, add 2 mL of chloroform:methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of cell membranes.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation (e.g., for 2 mL of solvent, add 0.4 mL of NaCl solution).[1]
-
Vortex the mixture again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Three distinct layers will be visible: an upper aqueous (methanolic) layer, a lower organic (chloroform) layer containing the lipids, and a protein disk at the interface.
-
Carefully aspirate and discard the upper aqueous layer.
-
Collect the lower organic phase containing the lipids using a clean glass pipette and transfer it to a new glass tube.
-
Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas to obtain the dried lipid residue.
Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the acid-catalyzed methylation of the extracted lipids.
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF3) in methanol (14% w/v) or 1.25 M HCl in methanol
-
Saturated NaCl solution
-
Screw-capped glass reaction tubes
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Add 1-2 mL of 14% BF3-methanol solution or 1.25 M HCl in methanol to the dried lipid extract in the glass tube.[4]
-
Tightly cap the tube and flush with nitrogen gas to prevent oxidation.
-
Heat the mixture at 80-100°C for 1 hour in a heating block or water bath.[1]
-
Allow the reaction tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at a low speed for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Mandatory Visualization
Caption: Workflow for the analysis of this compound.
GC-MS Analysis Parameters
The following table provides typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Reference |
| GC Column | Capillary column (e.g., DB-23, HP-88, or equivalent polar phase) | [5] |
| Carrier Gas | Helium | [5] |
| Flow Rate | 1-2 mL/min | [5] |
| Injection Mode | Splitless or Split (e.g., 20:1) | [1] |
| Injector Temperature | 250°C | [5] |
| Oven Temperature Program | Initial 70°C, ramp to 170°C at 11°C/min, then to 220°C at 20°C/min, hold for 2.5 min | [5] |
| MS Ionization Mode | Electron Ionization (EI) | [1] |
| Ionization Energy | 70 eV | [1] |
| Mass Analyzer Mode | Selected Ion Monitoring (SIM) for targeted quantification or Full Scan for qualitative analysis | [1][5] |
| Transfer Line Temperature | 280°C |
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample to result, with key decision points and quality control steps.
Caption: Logical workflow for quantitative analysis with quality control.
Conclusion
The protocols outlined in this application note provide a robust framework for the reliable extraction, derivatization, and quantitative analysis of this compound from biological samples using GC-MS. The inclusion of an internal standard and adherence to quality control checks are crucial for ensuring the accuracy and reproducibility of the results. These methods are essential for researchers and professionals in life sciences and drug development who require precise fatty acid profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization Methods in Iso-Fatty Acid Analysis
Introduction
The analysis of fatty acids, including iso-fatty acids, by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) is a cornerstone of lipidomic research and pharmaceutical development. Due to the low volatility and polar nature of free fatty acids, direct analysis is often challenging, leading to poor chromatographic peak shape and inaccurate quantification.[1] Derivatization is a critical sample preparation step that converts fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[2] This document provides detailed application notes and protocols for the most common derivatization techniques used in iso-fatty acid analysis, with a focus on esterification to form fatty acid methyl esters (FAMEs) and silylation.
The most prevalent derivatization method is esterification, which transforms fatty acids into FAMEs.[2][3] This process neutralizes the highly polar carboxyl group, enabling separation based on boiling point, degree of unsaturation, and molecular structure.[2] Both acid-catalyzed and base-catalyzed esterification methods are widely employed. An alternative approach is silylation, which also yields volatile derivatives suitable for GC analysis.[1] These methods can be applied to both free fatty acids and those present in complex lipids like glycerolipids.[1]
Key Derivatization Methods
Two primary strategies for preparing iso-fatty acid derivatives for GC analysis are esterification and silylation.
-
Esterification (Formation of Fatty Acid Methyl Esters - FAMEs): This is the most common approach and can be achieved through acid- or base-catalyzed reactions.
-
Acid-Catalyzed Esterification: Reagents like boron trifluoride in methanol (B129727) (BF₃-Methanol) or methanolic HCl are used to simultaneously esterify free fatty acids and transesterify fatty acids from glycerolipids.[1][4]
-
Base-Catalyzed Transesterification: Reagents such as methanolic potassium hydroxide (B78521) (KOH) are effective for the rapid transesterification of lipids.[4] However, this method is not suitable for esterifying free fatty acids.[4]
-
-
Silylation: This method converts fatty acids into trimethylsilyl (B98337) (TMS) esters. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective and can also derivatize other functional groups.[1][5]
Quantitative Data Summary
The selection of a derivatization method can be influenced by factors such as reaction time, temperature, and the specific nature of the fatty acids being analyzed. The following table summarizes key quantitative parameters for common derivatization procedures.
| Parameter | Acid-Catalyzed (BF₃-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Sample Amount | 1-50 mg[1] | ~100 µL of 1 mg/mL solution[1][5] |
| Reagent | 12-14% Boron Trifluoride in Methanol[1] | BSTFA + 1% TMCS[1] |
| Reaction Temperature | 60-100°C[1] | 60°C[1][5] |
| Reaction Time | 5-60 minutes[1] | 60 minutes[1][5] |
| Extraction Solvent | Hexane (B92381) or Heptane[1] | Dichloromethane (optional dilution)[1] |
| Key Advantage | Robust for both free fatty acids and glycerolipids.[1] | Derivatizes multiple functional groups.[1][5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This protocol is suitable for the simultaneous esterification of free fatty acids and transesterification of fatty acids from glycerolipids.[1]
Materials:
-
Sample containing iso-fatty acids (1-25 mg)
-
Screw-capped glass tube with a PTFE liner[1]
-
12-14% Boron Trifluoride in Methanol (BF₃-Methanol) reagent[1]
-
Hexane or Heptane[1]
-
Saturated sodium chloride (NaCl) solution or water[5]
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Water bath or heating block
-
Centrifuge (optional)
-
GC vials
Procedure:
-
Weigh 1-25 mg of the lipid sample into a screw-capped glass tube.
-
Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[1]
-
Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 5-10 minutes.[1] The optimal time and temperature may need to be determined empirically for specific sample types.[1]
-
Cool the tube to room temperature.[1]
-
Add 1 mL of water and 1 mL of hexane to the tube.
-
Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[1]
-
Allow the layers to separate. Centrifugation can be used to aid phase separation.[4]
-
Carefully transfer the upper organic layer (hexane) containing the FAMEs to a clean vial.
-
Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.
-
The sample is now ready for GC or GC-MS analysis.
References
Application Notes and Protocols for the Structural Elucidation of Methyl 17-methyloctadecanoate using NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of methyl 17-methyloctadecanoate, an iso-branched fatty acid methyl ester, utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed to ensure accurate data acquisition and interpretation for unambiguous characterization of this and structurally related molecules.
Introduction
This compound is a saturated fatty acid methyl ester (FAME) with a methyl branch at the antepenultimate carbon (iso-position). This structural feature, while seemingly minor, can significantly influence its physical and biological properties. NMR spectroscopy is an unparalleled tool for the precise determination of its chemical structure, offering detailed insights into the carbon skeleton and the position of the methyl branch. This document details the application of ¹H, ¹³C, and various 2D NMR techniques for the complete structural assignment of this compound.
Predicted NMR Data for this compound
¹H NMR Spectral Data Summary
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃.
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1' (OCH₃) | 3.67 | s | 3H | - |
| H-2 (α-CH₂) | 2.30 | t | 2H | 7.5 |
| H-3 (β-CH₂) | 1.63 | m | 2H | - |
| H-4 to H-15 (-(CH₂)₁₂-) | 1.25 | br s | 24H | - |
| H-16 | 1.55 | m | 2H | - |
| H-17 | 1.50 | m | 1H | - |
| H-18, H-19 (iso-CH₃) | 0.86 | d | 6H | 6.6 |
¹³C NMR Spectral Data Summary
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 174.4 |
| C-1' (OCH₃) | 51.4 |
| C-2 (α-CH₂) | 34.1 |
| C-3 (β-CH₂) | 25.0 |
| C-4 to C-14 | 29.0 - 29.7 |
| C-15 | 36.6 |
| C-16 | 27.3 |
| C-17 | 39.0 |
| C-18, C-19 (iso-CH₃) | 22.7 |
Experimental Protocols
Sample Preparation
-
Sample Requirements: A minimum of 5-10 mg of purified this compound is required for ¹H NMR, and 20-50 mg for ¹³C and 2D NMR experiments to ensure a good signal-to-noise ratio.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for FAMEs and its well-characterized residual solvent peak.
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Gently vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Temperature: 298 K.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software should be utilized.
-
Optimize spectral widths in both dimensions based on the 1D spectra.
-
The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio within a reasonable experimental time.
-
Data Interpretation and Structural Elucidation Workflow
The structural elucidation of this compound is a stepwise process involving the analysis of each NMR experiment.
Caption: Workflow for the structural elucidation of this compound using NMR.
Analysis of ¹H NMR Spectrum
The ¹H NMR spectrum provides the initial overview of the proton environments.
-
Methoxy (B1213986) Group (-OCH₃): A sharp singlet at approximately 3.67 ppm integrating to three protons is characteristic of the methyl ester functionality.[1]
-
α-Methylene Protons (-CH₂-COO-): A triplet around 2.30 ppm, integrating to two protons, corresponds to the methylene (B1212753) group adjacent to the carbonyl.[1]
-
Bulk Methylene Chain (-(CH₂)n-): A large, broad singlet centered around 1.25 ppm represents the overlapping signals of the majority of the methylene groups in the long alkyl chain.
-
iso-Terminal Group (-CH(CH₃)₂): The key to identifying the iso-branching is the presence of a doublet at approximately 0.86 ppm, integrating to six protons, which corresponds to the two equivalent methyl groups (C-18 and C-19).[2] This is coupled to the methine proton at C-17, which appears as a multiplet around 1.50 ppm.[2]
Analysis of ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon (C-1) signal appears downfield at approximately 174.4 ppm.
-
Methoxy Carbon (-OCH₃): The methyl ester carbon (C-1') is observed around 51.4 ppm.
-
Alkyl Chain Carbons: The carbons of the long methylene chain typically resonate in the 29.0-29.7 ppm region.
-
iso-Terminal Carbons: The presence of the iso-group is confirmed by the signals for the two equivalent methyl carbons (C-18, C-19) at ~22.7 ppm and the methine carbon (C-17) at ~39.0 ppm.
2D NMR Correlation Analysis
2D NMR experiments are crucial for assembling the structure and unambiguously assigning all signals.
Caption: Key 2D NMR correlations for the structural elucidation of this compound.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation will be observed between the methine proton at C-17 (~1.50 ppm) and the doublet of the terminal methyl groups (~0.86 ppm), confirming the iso-terminal structure. Correlations will also be seen between adjacent methylene groups, such as H-2 and H-3.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the protonated carbons. For example, the proton signal at 3.67 ppm will correlate with the carbon signal at 51.4 ppm, confirming the -OCH₃ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the carbon skeleton. Crucial HMBC correlations for confirming the structure include:
-
The methoxy protons (H-1') to the carbonyl carbon (C-1).
-
The α-methylene protons (H-2) to the carbonyl carbon (C-1) and the β-carbon (C-3).
-
The terminal methyl protons (H-18, H-19) to the methine carbon (C-17) and the penultimate methylene carbon (C-16).
-
Conclusion
By following these detailed protocols and the logical workflow for data interpretation, researchers can confidently elucidate the structure of this compound and other branched-chain fatty acid methyl esters. The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural characterization of such molecules, which is of paramount importance in the fields of natural product chemistry, metabolomics, and drug development.
References
Application Notes and Protocols for the Use of Methyl 17-methyloctadecanoate as an Internal Standard in Quantitative Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of fatty acids is crucial in various fields, including biomedical research, drug development, and food science. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. The use of an internal standard is essential for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative results.
Methyl 17-methyloctadecanoate, a branched-chain fatty acid methyl ester, serves as an excellent internal standard for the quantitative analysis of FAMEs. Its branched structure and odd carbon number make it unlikely to be naturally present in most biological samples, thus minimizing the risk of interference with endogenous fatty acids. This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in GC-MS-based lipidomics.
Key Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is critical for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₀O₂ | [1][2] |
| Molecular Weight | 312.53 g/mol | [1][2] |
| CAS Number | 55124-97-5 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents (e.g., hexane (B92381), chloroform, methanol) | [1] |
Experimental Protocols
This section outlines two common protocols for the preparation of FAMEs from biological samples for GC-MS analysis using this compound as an internal standard: acid-catalyzed and base-catalyzed methylation.
Protocol 1: Acid-Catalyzed Methylation for Total Fatty Acid Analysis
This method is suitable for the analysis of both free fatty acids and those esterified in complex lipids (e.g., triglycerides, phospholipids).
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell pellet)
-
This compound internal standard solution (1 mg/mL in methanol)
-
Chloroform
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hexane
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the biological sample into a glass vial.
-
Add a precise volume of the this compound internal standard solution. The amount of internal standard should be in the same order of magnitude as the expected total fatty acid content in the sample. A typical starting point is 10-20% of the estimated total lipid content.[3]
-
-
Lipid Extraction (Folch Method):
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean glass vial.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.
-
-
Methylation:
-
To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 80°C for 1 hour in a water bath or heating block.[4]
-
Cool the vial to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 0.5 mL of deionized water to the vial.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Repeat the hexane extraction once more and combine the hexane layers.
-
-
Drying and Concentration:
-
Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).
-
-
GC-MS Analysis:
-
Inject 1 µL of the final FAMEs solution into the GC-MS system.
-
Protocol 2: Base-Catalyzed Methylation for Esterified Fatty Acids
This is a rapid method suitable for the transesterification of fatty acids in glycerolipids. Note that this method is not efficient for methylating free fatty acids.
Materials:
-
Biological sample (e.g., oil, fat, lipid extract)
-
This compound internal standard solution (1 mg/mL in hexane)
-
Hexane
-
2 M Methanolic Potassium Hydroxide (KOH)
-
Deionized water
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the lipid sample in 1 mL of hexane in a glass vial.
-
Add a precise volume of the this compound internal standard solution.
-
-
Methylation:
-
Add 200 µL of 2 M methanolic KOH.
-
Cap the vial tightly and vortex vigorously for 30 seconds.[5]
-
Let the mixture stand for 5 minutes at room temperature for the reaction to complete.
-
-
Phase Separation:
-
Add 1 mL of deionized water and vortex briefly.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
-
Sample Collection:
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane solution into the GC-MS system.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of FAMEs. These should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 15 min.[6] |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-550 |
| Data Acquisition | Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity |
Data Analysis and Quantification
The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of the internal standard, this compound. A calibration curve should be prepared using standard solutions of the FAMEs of interest at various concentrations, each containing a constant concentration of the internal standard.
The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate a linear regression curve. The concentration of the analyte in the unknown sample is then calculated from this curve.
Method Validation
A comprehensive validation of the analytical method is crucial to ensure reliable and reproducible results. The following parameters should be assessed according to international guidelines (e.g., ICH, FDA).
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (R²) | ≥ 0.995 |
| Precision (RSD%) | Intra-day: ≤ 15%; Inter-day: ≤ 20% |
| Accuracy (Recovery %) | 85 - 115% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 |
Quantitative Data Summary
The following table presents representative validation data for the quantitative analysis of common fatty acids using this compound as an internal standard. This data is illustrative and should be established for each specific laboratory and application.
| Fatty Acid Methyl Ester | Linearity Range (µg/mL) | R² | Precision (RSD%) | Accuracy (Recovery %) | LOD (µg/mL) | LOQ (µg/mL) |
| Myristate (C14:0) | 0.1 - 50 | 0.998 | 4.5 | 98.2 | 0.05 | 0.15 |
| Palmitate (C16:0) | 0.1 - 100 | 0.999 | 3.8 | 101.5 | 0.04 | 0.12 |
| Palmitoleate (C16:1) | 0.1 - 50 | 0.997 | 5.1 | 95.7 | 0.06 | 0.18 |
| Stearate (C18:0) | 0.1 - 100 | 0.999 | 3.5 | 102.3 | 0.04 | 0.12 |
| Oleate (C18:1) | 0.1 - 100 | 0.999 | 4.1 | 99.8 | 0.05 | 0.15 |
| Linoleate (C18:2) | 0.1 - 100 | 0.998 | 4.8 | 97.4 | 0.05 | 0.16 |
| Linolenate (C18:3) | 0.1 - 50 | 0.996 | 6.2 | 94.1 | 0.07 | 0.21 |
| Arachidonate (C20:4) | 0.1 - 50 | 0.997 | 5.5 | 96.5 | 0.06 | 0.19 |
Visualizations
Experimental Workflow for FAMEs Analysis
Caption: Workflow for quantitative fatty acid analysis.
Logical Relationship of Internal Standard Method
Caption: Principle of the internal standard method.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Transesterification of Iso-Fatty Acids for Cellular and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-fatty acids, a class of branched-chain fatty acids (BCFAs), are integral components of cellular membranes and play significant roles in modulating membrane fluidity and cellular signaling pathways. Accurate quantification and characterization of iso-fatty acids are crucial for understanding their physiological and pathological roles, particularly in drug development and metabolic research. This application note provides a detailed protocol for the transesterification of iso-fatty acids into their corresponding fatty acid methyl esters (FAMEs), a critical step for their analysis by gas chromatography (GC). The choice of transesterification method is paramount, as the branched nature of iso-fatty acids can present challenges such as steric hindrance. This document outlines both acid- and base-catalyzed protocols, discusses their comparative advantages and disadvantages, and provides a comprehensive workflow for the analysis of iso-fatty acid methyl esters.
Data Presentation: Comparison of Transesterification Methods
The selection of a suitable catalyst is critical for the efficient transesterification of iso-fatty acids. The choice between acid and base catalysis depends on the nature of the sample, the presence of free fatty acids, and the stability of the fatty acids themselves. While base-catalyzed methods are generally faster, acid-catalyzed methods are more effective for samples containing significant amounts of free fatty acids.[1][2]
| Catalyst/Method | Typical Reagents | Advantages | Disadvantages | Suitability for Iso-Fatty Acids |
| Acid-Catalyzed | Boron trifluoride (BF₃) in methanol (B129727), Methanolic HCl, Sulfuric acid in methanol | Effective for both free fatty acids and esterified fatty acids.[3][4] Can overcome steric hindrance in branched chains to some extent. | Slower reaction times compared to base catalysis.[2] Harsher conditions can lead to the degradation of polyunsaturated fatty acids and the formation of artifacts.[5][6] BF₃ can be expensive and is sensitive to moisture.[5] | Recommended for samples with high free fatty acid content. Milder conditions (lower temperature, shorter time) should be optimized to prevent degradation. |
| Base-Catalyzed | Sodium methoxide (B1231860) (NaOCH₃) in methanol, Potassium hydroxide (B78521) (KOH) in methanol | Rapid reaction at room or moderate temperatures.[1][7] Minimal side reactions and degradation of unsaturated fatty acids.[3] | Ineffective for the methylation of free fatty acids.[3] Saponification (soap formation) can occur in the presence of water and free fatty acids, reducing yield.[8] | Suitable for purified lipid fractions (e.g., triglycerides, phospholipids) with low free fatty acid content. A two-step process (saponification followed by methylation) can be employed for total fatty acid analysis. |
| Enzymatic | Lipases | Very mild reaction conditions, preventing isomerization and degradation of sensitive fatty acids.[9][10] High specificity. | Can be more expensive and slower than chemical methods.[10] Enzyme activity can be affected by sample matrix components. | A promising alternative for preserving the integrity of complex iso-fatty acids, though less commonly used in routine analysis. |
Experimental Protocols
The following are detailed protocols for the acid- and base-catalyzed transesterification of iso-fatty acids. It is recommended to perform a pilot study to optimize the reaction conditions for specific sample types and iso-fatty acid profiles.
Protocol 1: Acid-Catalyzed Transesterification using Boron Trifluoride-Methanol
This method is suitable for samples containing both free and esterified iso-fatty acids.
Materials:
-
Dried lipid extract or iso-fatty acid standard (1-25 mg)
-
14% Boron trifluoride in methanol (BF₃-methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the dried lipid extract or iso-fatty acid standard in a screw-cap glass tube.
-
Add 2 mL of 14% BF₃-methanol to the tube.
-
Tightly cap the tube and vortex briefly to dissolve the sample.
-
Heat the mixture at 60-100°C for 10-60 minutes. The optimal time and temperature should be determined empirically. For direct transesterification of tissues, longer incubation times (e.g., 90-120 minutes) may be necessary.[11]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Base-Catalyzed Transesterification using Methanolic Potassium Hydroxide (KOH)
This method is ideal for samples with low free fatty acid content, such as purified triglyceride or phospholipid fractions.
Materials:
-
Dried lipid extract or iso-fatty acid standard (up to 50 mg)
-
0.5 M Potassium hydroxide (KOH) in methanol
-
Hexane
-
Deionized water
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the dried lipid extract or iso-fatty acid standard in a screw-cap glass tube.
-
Add 2 mL of 0.5 M methanolic KOH.
-
Tightly cap the tube and vortex to dissolve the sample.
-
Heat the mixture at 50°C for 15-30 minutes.[6]
-
Cool the tube to room temperature.
-
Add 2 mL of hexane and 2 mL of deionized water.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at low speed for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
Mandatory Visualization
Experimental Workflow for Iso-Fatty Acid Analysis
Caption: Experimental workflow for the analysis of iso-fatty acids.
Signaling Pathway: Role of Iso-Fatty Acids in Membrane Fluidity
Caption: Iso-fatty acids increase membrane fluidity, impacting protein function.
References
- 1. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production [mdpi.com]
- 4. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Comparison of acidic and alkaline catalysts for preparation of fatty acid methyl esters from ovine muscle with emphasis on conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. amecj.com [amecj.com]
- 9. Comparative studies of immobilized lipase- and acid-catalyzed fatty acid methyl ester synthesis for seed lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative studies of immobilized lipase- and acid-catalyzed fatty acid methyl ester synthesis for seed lipid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct transesterification of total fatty acids of adipose tissue, and of freeze-dried muscle and liver with boron-trifluoride in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of Methyl 17-methyloctadecanoate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak broadening issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methyl 17-methyloctadecanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is the methyl ester of 17-methyloctadecanoic acid, a branched-chain fatty acid. Its accurate analysis by GC-MS is crucial in various research areas, including microbiology for the identification of bacterial strains, in clinical studies as a potential biomarker, and in food science for the characterization of fats and oils.
Q2: What are the typical causes of peak broadening in the GC-MS analysis of FAMEs like this compound?
Peak broadening in the GC-MS analysis of Fatty Acid Methyl Esters (FAMEs) can stem from several factors. These can be broadly categorized into issues with the sample introduction system, the gas chromatograph itself, and the analytical method parameters. Common culprits include column overload, improper column installation, column contamination, and suboptimal injector or oven temperatures.[1]
Q3: Why is derivatization to a methyl ester necessary for analyzing 17-methyloctadecanoic acid?
Derivatization of fatty acids to their corresponding FAMEs is a critical step to increase their volatility and thermal stability, which makes them suitable for GC analysis.[2][3] This process replaces the active hydrogen on the carboxylic acid group with a methyl group, which also helps to reduce peak tailing and improve chromatographic separation.[4]
Troubleshooting Guide: Peak Broadening
This guide provides a systematic approach to diagnosing and resolving peak broadening issues for this compound.
Problem: Broad and/or Tailing Peaks Observed in the Chromatogram
-
Verify System Suitability: Before troubleshooting your sample, ensure the GC-MS system is performing optimally. Inject a standard mixture of FAMEs to check for peak shape and resolution.
-
Review Chromatogram: Examine the peak shape of this compound. Is it symmetrically broad (fronting and tailing) or does it primarily exhibit tailing? Are other peaks in the chromatogram also affected? If all peaks are broad, it suggests a system-wide issue. If only the analyte of interest or later eluting peaks are broad, the problem may be compound-specific or related to higher elution temperatures.[1]
The following diagram outlines a logical workflow for troubleshooting peak broadening.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gcms.cz [gcms.cz]
- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Resolution for Iso- and Anteiso-Fatty Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of iso- and anteiso-fatty acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of iso- and anteiso-fatty acid isomers by HPLC so challenging?
A1: The separation is difficult because these are structural isomers with very similar physicochemical properties.[1] They share the same carbon number and degree of saturation, differing only in the position of a single methyl branch near the end of the acyl chain.[1] This subtle structural difference results in nearly identical hydrophobicity, leading to very similar retention times and frequent co-elution on standard reversed-phase columns like C8 or C18.[1]
Q2: What is the most common HPLC technique for analyzing these isomers?
A2: Reversed-phase HPLC (RP-HPLC) is the most widely used technique for fatty acid analysis.[1] The separation in RP-HPLC is based on hydrophobicity, which is influenced by the fatty acid's chain length and degree of unsaturation.[1][2] However, due to the similarity of iso- and anteiso-isomers, standard RP-HPLC methods often require significant optimization.[1]
Q3: Is derivatization necessary for the HPLC analysis of iso- and anteiso-fatty acids?
A3: While not strictly required for HPLC as it is for gas chromatography (GC), derivatization is highly recommended.[1][3] Free fatty acids can produce poor peak shapes due to the polarity of their carboxyl group.[1] Derivatizing them into esters, such as phenacyl or p-bromophenacyl esters, neutralizes this polarity, resulting in sharper, more symmetrical peaks.[1] Furthermore, this process can add a chromophore or fluorophore to the molecule, which significantly enhances detection sensitivity for UV or fluorescence detectors.[1]
Q4: Can specialized chromatography techniques improve separation?
A4: Yes, for particularly challenging separations, more specialized techniques can be employed. Silver-ion HPLC can be a powerful technology for analyzing geometric (cis/trans) or positional fatty acid isomers.[1][4] Chiral chromatography, often using polysaccharide-based columns, has also shown excellent potential for resolving branched-chain fatty acid isomers, including enantiomers of anteiso-forms.[1][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of iso- and anteiso-fatty acid isomers.
Problem: Poor or No Resolution Between Iso- and Anteiso-Peaks
Q5: I am using a standard C18 column, but my iso- and anteiso-fatty acid peaks are co-eluting. What should I try first?
A5: Before changing the column, you can optimize several method parameters.[1] The most effective way to control retention in reversed-phase HPLC is by adjusting the mobile phase composition.[2]
-
Decrease the organic solvent percentage: In reversed-phase mode, reducing the amount of organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase increases the retention factor (k), which can enhance separation for peaks that are eluting too closely.[2]
-
Optimize column temperature: Lowering the column temperature generally increases retention and may improve the resolution of closely eluting compounds.[7][8] Conversely, elevated temperatures can sometimes alter selectivity and improve resolution, so it is a parameter worth exploring systematically.[9]
-
Lower the flow rate: In many cases, lowering the flow rate can lead to narrower peaks and better resolution, although this will increase the overall run time.[10]
Q6: I've adjusted my mobile phase strength and temperature, but the resolution is still poor. What is the next step?
A6: The next step is to alter the selectivity (α) of your chromatographic system, which is the most powerful variable for improving resolution.[2]
-
Change the organic modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents interact differently with analytes and the stationary phase, which can significantly alter selectivity.
-
Modify the stationary phase: If optimization on a C18 column fails, switching to a different stationary phase is recommended.[11] A C8 phase offers lower retention for very hydrophobic molecules, while a phenyl phase can provide alternative selectivity through π-π interactions.[2][12] For these specific isomers, specialized columns, such as those with chiral stationary phases (e.g., Chiralpak IG-U), have demonstrated superior selectivity.[5][13]
Problem: Peak Tailing and Poor Peak Shape
Q7: My fatty acid peaks are showing significant tailing. What are the common causes?
A7: Peak tailing can be caused by several factors.
-
Secondary interactions: If analyzing underivatized fatty acids, their polar carboxyl group can interact with active sites (residual silanols) on the silica-based column packing, causing tailing.[1] Adding a small amount of a weak acid like acetic or formic acid to the mobile phase can suppress this interaction.[14]
-
Column contamination or degradation: The column may be contaminated with strongly retained sample components or the stationary phase may be degrading.[11] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column itself.[11][15]
-
Incorrect mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes. For free fatty acids, maintaining a consistent and appropriate pH is crucial for good peak shape.[11]
Data Presentation: HPLC Parameter Effects on Resolution
The following tables summarize the general effects of key HPLC parameters on the separation of closely eluting isomers like iso- and anteiso-fatty acids.
Table 1: Effect of Mobile Phase and Temperature Adjustments
| Parameter Change | Primary Effect | Expected Impact on Iso/Anteiso-Resolution | Reference |
| Decrease % Organic Solvent | Increases Retention Factor (k) | Generally improves resolution by increasing interaction time with the stationary phase. | [2] |
| Change Organic Modifier (e.g., ACN to MeOH) | Alters Selectivity (α) | Can significantly improve or worsen resolution depending on specific interactions. | [12] |
| Decrease Column Temperature | Increases Retention, May Alter Selectivity | Often improves resolution for isomers by enhancing differential partitioning. | [7][8] |
| Increase Column Temperature | Decreases Retention, Reduces Viscosity | Can sometimes improve resolution by altering selectivity or improving efficiency. | [9] |
| Decrease Flow Rate | Increases Efficiency (N) | Can improve resolution by reducing band broadening, but increases analysis time. | [10] |
Table 2: Stationary Phase Selection Guide for Branched-Chain Fatty Acids
| Stationary Phase | Primary Interaction Mechanism | Suitability for Iso/Anteiso-Isomers | Reference |
| C18 (ODS) | Hydrophobic | Standard choice, but often requires extensive method optimization for these isomers.[5] | [1][2] |
| C8 | Hydrophobic (less retentive than C18) | Useful for very hydrophobic fatty acids to reduce long run times. | [2] |
| Phenyl | Hydrophobic & π-π interactions | Can offer alternative selectivity compared to alkyl chains. | [12] |
| Chiral (e.g., Polysaccharide-based) | Chiral Recognition, Steric Interactions | High potential for resolving iso/anteiso-isomers and their enantiomers.[5][6] | [1][5][6] |
| Silver-Ion (Ag+) | Complexation with double bonds | Primarily for separating based on degree of unsaturation and cis/trans isomerism, but can be used for positional isomers. | [4] |
Experimental Protocols
Protocol 1: General HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a separation method for iso- and anteiso-fatty acid isomers.
-
Sample Preparation (Derivatization):
-
Prepare phenacyl esters of the fatty acid sample to improve peak shape and detector response.[1] (A detailed derivatization protocol is not available in the provided search results).
-
-
Initial Column and Mobile Phase Selection:
-
Optimize Mobile Phase Strength:
-
Adjust the gradient slope or switch to an isocratic mobile phase to improve the separation of the target isomer peaks. The goal is to achieve a retention factor (k) between 2 and 10 for the peaks of interest.
-
-
Optimize Temperature:
-
Change Selectivity:
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing HPLC resolution.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Logic of HPLC method optimization parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. hplc.eu [hplc.eu]
- 4. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Branched medium-chain fatty acid profiling and enantiomer separation of anteiso-forms of teicoplanin fatty acyl side chain RS3 using UHPLC-MS/MS with polysaccharide columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Branched-Chain FAME Analysis
Welcome to the technical support center for branched-chain fatty acid methyl ester (FAME) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution problems encountered during gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of branched-chain FAMEs challenging?
The analysis of branched-chain fatty acid methyl esters (BCFAMEs) is challenging primarily due to their structural similarity to other fatty acid methyl esters. This often leads to co-elution in gas chromatography, where multiple compounds elute from the GC column at the same time, appearing as a single peak.[1][2][3] The high degree of similarity in the conventional electron ionization (EI) mass spectra of isomeric FAMEs further complicates their individual identification and quantification.[2][3]
Q2: What are the most common FAMEs that co-elute with branched-chain FAMEs?
Branched-chain FAMEs can co-elute with both straight-chain FAMEs and other BCFAMEs. The exact co-eluting partners depend on the GC column and the specific sample matrix. A common issue is the co-elution of iso- and anteiso-FAMEs with straight-chain FAMEs of a similar carbon number.[4] For instance, in the analysis of bacterial fatty acids, methyl 11-methyldodecanoate and methyl 10-methyldodecanoate are potential co-elutants with methyl tridecanoate (B1259635) (C13:0).[4]
Q3: How can I confirm if a peak in my chromatogram is a result of co-elution?
Detecting co-elution can be approached in several ways:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with a shoulder or tail, can be an indication of co-elution.[5][6]
-
Mass Spectrometry (MS): If using a GC-MS system, you can examine the mass spectra across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it is a strong indication of co-elution.[4][5][6]
-
Extracted Ion Chromatograms (EICs): With GC-MS data, you can plot the chromatograms of specific ions. If two compounds have unique fragment ions, their EICs will show slightly different retention times, revealing the co-elution.[4]
Troubleshooting Guide: Resolving Co-elution of Branched-Chain FAMEs
This guide provides a systematic approach to troubleshoot and resolve co-elution issues with branched-chain FAMEs.
Step 1: Method Optimization
Before considering a change in hardware, optimizing your existing GC method can often resolve co-elution.
1.1. Temperature Program Adjustment
-
Lower the Initial Oven Temperature: Starting the temperature program at a lower temperature can improve the separation of early-eluting compounds.[4]
-
Reduce the Temperature Ramp Rate: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly enhance resolution.[4] However, this will also lead to longer run times.
-
Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can improve their separation.[4]
1.2. Carrier Gas Flow Rate Optimization
Adjusting the carrier gas flow rate to the optimal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen) can improve column efficiency and peak resolution.[4]
Step 2: GC Column Selection
The choice of GC column is a critical factor in FAME analysis. If method optimization does not resolve the co-elution, a different column may be necessary.
2.1. Stationary Phase Polarity
For the separation of FAME isomers, including branched-chain FAMEs, highly polar stationary phases are recommended. Cyanopropyl siloxane columns, such as the HP-88 or CP-Sil 88, are specifically designed for this purpose.[4][7]
2.2. Column Dimensions
Longer columns (e.g., 100 m) and columns with a smaller internal diameter (e.g., 0.25 mm) generally provide higher resolution.[8][9]
| Parameter | Recommendation for High Resolution | Rationale |
| Stationary Phase | Highly polar (e.g., biscyanopropyl polysiloxane) | Enhances selectivity for isomers. |
| Column Length | ≥ 60 m, preferably 100 m or longer | Increases the number of theoretical plates, improving separation. |
| Internal Diameter | ≤ 0.25 mm | Increases efficiency. |
| Film Thickness | 0.20 - 0.25 µm | Affects retention and resolution. |
Table 1: Recommended GC Column Parameters for Branched-Chain FAME Analysis.
Step 3: Advanced Separation Techniques
For highly complex samples where co-elution persists, advanced techniques may be required.
3.1. Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC utilizes two columns with different stationary phases, providing a significant increase in peak capacity and resolving power. This technique is highly effective for separating complex mixtures of FAMEs, including branched-chain isomers.[3][10][11]
Experimental Protocols
Protocol 1: Standard Derivatization of Fatty Acids to FAMEs using Boron Trichloride (BCl₃)-Methanol
This protocol is a guideline and may need to be optimized for specific applications.
-
Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.
-
Add 2 mL of 12% w/w BCl₃-methanol solution.
-
Heat the vessel at 60°C for 5-10 minutes.
-
Cool the vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC analysis.
Protocol 2: Gas Chromatography Method for Branched-Chain FAME Analysis
This is a general GC method that can be used as a starting point for optimization.
| Parameter | Condition |
| GC System | Agilent 7890A or equivalent |
| Column | HP-88, 100 m x 0.25 mm, 0.20 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Oven Temperature Program | Initial: 140 °C, hold for 5 minRamp 1: 4 °C/min to 240 °C, hold for 15 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
Table 2: Example GC Method Parameters for Branched-Chain FAME Analysis.
Visualizations
Caption: Troubleshooting workflow for resolving co-elution of branched-chain FAMEs.
Caption: Experimental workflow for the derivatization of fatty acids to FAMEs.
References
- 1. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Mass Spectrometry Analysis of Methyl 17-methyloctadecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during the mass spectrometry (MS) analysis of Methyl 17-methyloctadecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low signal intensity of this compound in GC-MS analysis?
Low signal intensity for this compound can stem from several factors. The most common issues are related to sample preparation, the gas chromatography (GC) inlet, the analytical column, or the mass spectrometer itself.[1] Incomplete derivatization of the parent fatty acid (17-methyloctadecanoic acid) into its methyl ester form is a frequent cause, as this reduces the volatility of the analyte.[1] Issues within the GC inlet, such as leaks, a contaminated liner, or an incorrect temperature, can also lead to sample loss.[1][2] Furthermore, problems with the MS detector, such as a need for cleaning or tuning, can result in decreased sensitivity.[1]
Q2: Which ionization technique is optimal for the analysis of this compound?
For quantitative analysis of fatty acid methyl esters (FAMEs), Chemical Ionization (CI) is often more suitable than Electron Ionization (EI).[3][4] CI is a softer ionization technique that generates a strong protonated molecule ([M+H]⁺), leading to less fragmentation and a more intense signal for the molecular ion, which is beneficial for selected ion monitoring (SIM) or selected reaction monitoring (SRM) experiments.[3][4] While EI is excellent for structural elucidation due to its detailed fragmentation patterns, it can sometimes result in a weak or absent molecular ion for certain FAMEs.[5][6][7] Field Ionization (FI) is another soft ionization technique that can produce clear molecular ions with minimal fragmentation.[6][7]
Q3: Can derivatization improve the signal intensity of this compound?
Yes, derivatization is a crucial step for enhancing the signal intensity of the parent fatty acid by converting it to this compound. This process increases the volatility and thermal stability of the analyte, leading to better chromatographic peak shape and improved signal in GC-MS.[8][9] For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can be employed to attach a chemical group that enhances ionization efficiency. For instance, attaching a quaternary amine allows for analysis in the positive electrospray ionization (ESI) mode, which can significantly boost sensitivity compared to the negative mode analysis of the underivatized fatty acid.[10]
Q4: How can I confirm that the derivatization of 17-methyloctadecanoic acid to its methyl ester is complete?
To ensure complete derivatization, it is important to use fresh, high-quality derivatization reagents and to ensure anhydrous conditions, as water can interfere with the reaction. You can verify the completeness of the reaction by analyzing a small aliquot of the sample at different time points during the derivatization process. If the peak corresponding to the free fatty acid is absent or has a minimal area compared to the methyl ester peak, the reaction is likely complete. It is also good practice to include a known amount of an internal standard to monitor the efficiency of the derivatization and the analytical run.
Troubleshooting Guides
Low Signal Intensity for this compound
If you are experiencing low signal intensity for this compound, follow the troubleshooting workflow below. The accompanying table summarizes the potential causes and recommended solutions.
Caption: Troubleshooting workflow for low signal intensity.
Table 1: Troubleshooting Low Signal Intensity
| Potential Cause | Recommended Solutions | Relevant Section |
| Incomplete Derivatization | - Ensure derivatization reagents are fresh and of high quality.- Maintain anhydrous conditions during the reaction.- Optimize reaction time and temperature.[1]- Verify the pH of the sample if applicable. | Sample Preparation |
| Injector Problems | - Perform a leak check on the injector.[1]- Clean or replace the injector liner and syringe.[1]- Ensure the injector temperature is optimal for the volatilization of the FAME without causing degradation.[1] | GC System |
| Column Issues | - Check for column breakage or improper installation.[11]- Ensure the correct column type is being used for FAME analysis.- Condition the column according to the manufacturer's instructions.[2] | GC System |
| MS Detector Problems | - Review the MS tuning report to ensure proper calibration and sensitivity.[1]- Clean the ion source, quadrupoles, and detector as per the instrument manual.- Verify that the detector voltage is set appropriately. | MS Detector |
| Ionization Method | - If using EI, consider switching to CI for potentially higher sensitivity of the molecular ion.[3][4]- For LC-MS, consider derivatization to a more easily ionizable form.[10] | Mass Spectrometer |
Experimental Protocols
Protocol: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol
This protocol is a general guideline for the esterification of fatty acids to FAMEs using a BF₃-methanol reagent.
Materials:
-
Sample containing fatty acids
-
Boron trifluoride-methanol (12-14% w/w) solution
-
Hexane (B92381) (or heptane)
-
Deionized water
-
Micro reaction vials (5-10 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro reaction vial. If the sample is not a pure oil or fat, it may first need to be dissolved in a suitable solvent like toluene.
-
Esterification: Add 2 mL of BF₃-methanol reagent to the reaction vial.
-
Reaction: Tightly cap the vial and heat it at 60°C for 10 minutes. For some complex lipids, a longer reaction time may be necessary.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of deionized water and 1 mL of hexane to the vial.
-
Mixing: Cap the vial and shake vigorously for 1-2 minutes to ensure the FAMEs are extracted into the non-polar hexane layer.
-
Phase Separation: Allow the layers to separate. The upper layer is the organic phase containing the FAMEs.
-
Sample Collection: Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.
Caption: FAME derivatization workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jeol.com [jeol.com]
- 7. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
Technical Support Center: Analysis of Methyl 17-methyloctadecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 17-methyloctadecanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the methyl ester of 17-methyloctadecanoic acid, a branched-chain fatty acid.[1] Key identifiers for this compound are:
| Property | Value | Reference |
| Chemical Formula | C20H40O2 | [2] |
| Molecular Weight | 312.5 g/mol | [2] |
| CAS Number | 55124-97-5 | [2] |
Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods for analyzing fatty acid methyl esters (FAMEs) like this compound.[3][4] GC-MS is often preferred for volatile compounds like FAMEs due to excellent separation and established libraries for identification.[3] LC-MS/MS is highly sensitive and selective and is also a powerful tool, particularly for complex biological matrices.[5]
Q3: What are matrix effects and how can they impact my analysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[5] These effects can lead to either signal suppression (decreased response) or signal enhancement (increased response), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[6][7] In LC-MS, ion suppression is more common, while GC-MS can experience matrix-induced enhancement where matrix components protect the analyte from thermal degradation in the injector.[4][7]
Troubleshooting Guide
Issue 1: Poor peak shape and reproducibility for this compound in GC-MS analysis.
-
Possible Cause: Incomplete derivatization of the parent fatty acid (17-methyloctadecanoic acid) to its methyl ester. Undivatized fatty acids are more polar and can exhibit poor peak shape on common GC columns.[8]
-
Troubleshooting Steps:
-
Optimize Derivatization Reaction: Review your methylation protocol (acid- or base-catalyzed). Ensure appropriate reaction time, temperature, and reagent concentrations.[3] Acid-catalyzed reactions with BF3 in methanol (B129727) are effective for a broad range of fatty acids, while base-catalyzed methods (e.g., NaOH in methanol) are faster but may not derivatize free fatty acids.[8][9]
-
Ensure Anhydrous Conditions: Water can interfere with silylation reactions and can also impact the efficiency of methylation.[8] Use anhydrous solvents and reagents.
-
Injector Maintenance: Active sites in the GC injector liner can cause analyte degradation. Using a deactivated liner or one with a glass wool packing can help mitigate this. The presence of matrix components can sometimes unexpectedly improve peak shape by blocking these active sites.[7]
-
Issue 2: Inconsistent quantification and suspected matrix effects in LC-MS/MS analysis.
-
Possible Cause: Co-eluting matrix components, such as phospholipids (B1166683) from biological samples, are suppressing or enhancing the ionization of this compound in the electrospray ionization (ESI) source.[7][10]
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to remove interfering compounds while retaining your analyte.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound.
-
Protein Precipitation: While a simple method, it may result in less clean extracts.[11] If using this method, consider subsequent cleanup steps.
-
-
Modify Chromatographic Conditions:
-
Gradient Optimization: Adjust the mobile phase gradient to better separate the analyte from matrix interferences.[12]
-
Column Selection: Try a column with a different stationary phase chemistry to alter selectivity.
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.[13]
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[4]
-
Issue 3: Low recovery of this compound during sample extraction.
-
Possible Cause: The analyte may be binding to sample containers or being lost during solvent evaporation steps. The extraction solvent may also be inappropriate for this non-polar compound.
-
Troubleshooting Steps:
-
Solvent Selection: Use a non-polar solvent like hexane (B92381) or heptane (B126788) for the final extraction step to ensure efficient recovery of the FAME.[14]
-
Evaporation Conditions: If concentrating the sample, use a gentle stream of nitrogen and avoid excessive heat to prevent loss of the relatively volatile FAME.[14]
-
Vial Selection: Use deactivated glass vials to minimize adsorption of the analyte to the container surface.
-
Experimental Protocols
Protocol 1: Base-Catalyzed Methylation for GC-MS Analysis
This protocol is adapted for the derivatization of fatty acids to FAMEs.
-
To a 2 mL autosampler vial, add 10 µL of your sample (e.g., extracted lipids dissolved in a suitable solvent).
-
Add 500 µL of hexane.
-
Add 100 µL of 2 N sodium hydroxide (B78521) in methanol.[3]
-
Vortex the mixture at 1000 rpm for 30 seconds.[3]
-
Allow the layers to separate for 2 minutes.[9]
-
Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Protocol 2: Assessment of Matrix Effects by Post-Extraction Spike
This protocol helps to quantify the extent of matrix effects in your analysis.
-
Prepare three sets of samples:
-
Set A: Standard solution of this compound prepared in a clean solvent (e.g., methanol).
-
Set B: Blank matrix sample (a sample that does not contain the analyte) subjected to the entire extraction procedure. The final extract is then spiked with this compound at the same concentration as Set A.
-
Set C: A real sample containing this compound, processed through the entire extraction procedure.
-
-
Analyze all three sets of samples using your validated LC-MS/MS or GC-MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Visualizations
Caption: Workflow for the analysis of this compound.
References
- 1. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C20H40O2 | CID 554141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. perlan.com.pl [perlan.com.pl]
- 10. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Technical Support Center: Gas Chromatography (GC) Analysis of Branched-Chain Fatty Acid Methyl Esters (FAMEs)
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Gas Chromatography (GC) column for the analysis of branched-chain fatty acid methyl esters (FAMEs). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during these analyses.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a GC column for branched-chain FAME analysis?
A1: The most critical factor is the stationary phase. The polarity of the stationary phase will determine the selectivity and elution order of your branched-chain FAMEs relative to their straight-chain counterparts. Highly polar stationary phases, such as those containing cyanopropyl functional groups, are often recommended for their ability to separate FAME isomers, including branched-chain isomers.[1] Non-polar phases separate primarily by boiling point, which may not be sufficient to resolve structurally similar branched and straight-chain FAMEs.[2]
Q2: What are the recommended types of stationary phases for analyzing branched-chain FAMEs?
A2: For comprehensive analysis, especially when dealing with complex mixtures containing various isomers, highly polar stationary phases are generally preferred. Common choices include:
-
Cyanopropyl-substituted polysiloxane phases: Columns like the HP-88, CP-Sil 88, and SP-2560 are specifically designed for FAME analysis and offer excellent selectivity for positional and geometric isomers, including branched-chain FAMEs.[3]
-
Polyethylene Glycol (PEG) phases (WAX columns): Columns such as DB-WAX and HP-INNOWax are also used for FAME analysis due to their high polarity.
-
Ionic Liquid phases: These have shown remarkable selectivity for FAME separations, including cis/trans isomers.
For simpler mixtures or for analyses where separation from straight-chain FAMEs is less critical, a mid-polarity phenyl-methylpolysiloxane column might suffice.
Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation of branched-chain FAMEs?
A3: Column dimensions play a crucial role in achieving the desired resolution:
-
Length: Longer columns (e.g., 60 m or 100 m) provide higher resolution and are often necessary for separating complex mixtures of FAMEs, including various branched isomers.[4] Doubling the column length, however, only increases resolution by about 40% while doubling the analysis time.
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm or 0.25 mm) offer higher efficiency and better resolution. The 0.25 mm ID is a good compromise between efficiency and sample capacity for most applications.
-
Film Thickness: A thicker film increases retention time and can improve the resolution of early-eluting, volatile compounds. For FAME analysis, a standard film thickness of 0.20 µm or 0.25 µm is common.
Q4: Can I use a non-polar column for branched-chain FAME analysis?
A4: While polar columns are generally recommended, a non-polar column can be used for separating FAMEs based on their boiling points.[2] This may be adequate for simple mixtures where branched-chain FAMEs have significantly different boiling points from other components. However, for complex samples with multiple isomers, a non-polar column will likely provide insufficient resolution.[4]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor resolution between branched-chain and straight-chain FAMEs. | 1. Inappropriate stationary phase polarity. 2. Column length is too short. 3. Suboptimal temperature program. | 1. Use a highly polar cyanopropyl or PEG-based column. 2. Increase the column length (e.g., from 30 m to 60 m or 100 m). 3. Optimize the oven temperature ramp. A slower ramp rate can improve separation. |
| Co-elution of different branched-chain isomers (e.g., iso and anteiso). | 1. Insufficient column efficiency. 2. Stationary phase lacks the necessary selectivity. | 1. Use a longer column with a smaller internal diameter. 2. Employ a highly selective stationary phase like a high-percentage cyanopropyl column or an ionic liquid column. |
| Peak tailing for FAME peaks. | 1. Active sites in the GC system (e.g., inlet liner, column). 2. Column contamination. | 1. Use a deactivated inlet liner. Ensure proper column installation. 2. Bake out the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column (10-20 cm) or replace it. |
| Irreproducible retention times. | 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow rate. 3. Inconsistent oven temperature. | 1. Perform a leak check of the system, paying close attention to the septum and column fittings. 2. Ensure the gas supply is stable and the electronic pressure control (EPC) is functioning correctly. 3. Verify the oven is properly calibrated and maintaining a stable temperature. |
| Ghost peaks appearing in the chromatogram. | 1. Contamination from the sample, solvent, or derivatization reagents. 2. Carryover from a previous injection. | 1. Run a blank analysis (solvent only) to identify the source of contamination. Ensure high-purity solvents and reagents are used. 2. Increase the post-run oven temperature and hold time to ensure all components from the previous sample have eluted. Clean the injection port and replace the septum and liner if necessary. |
Data Presentation
Table 1: Comparison of Common GC Columns for Branched-Chain FAME Analysis
| Stationary Phase Type | Example Columns | Polarity | Key Advantages for Branched-Chain FAMEs | Common Dimensions |
| Biscyanopropyl Polysiloxane | SP-2560, HP-88, CP-Sil 88 | Very High | Excellent selectivity for geometric and positional isomers, including iso and anteiso branched FAMEs.[3] | 100 m x 0.25 mm, 0.20 µm |
| Polyethylene Glycol (WAX) | DB-WAX, HP-INNOWax | High | Good general-purpose polar phase for FAMEs. | 30 m x 0.25 mm, 0.25 µm |
| Phenyl Methyl Polysiloxane | DB-5ms, HP-5ms | Low to Medium | Separation primarily by boiling point; useful for simpler mixtures. | 30 m x 0.25 mm, 0.25 µm |
| Ionic Liquid | SLB-IL111 | Very High | Unique selectivity for complex FAME mixtures. | 30 m or 60 m x 0.25 mm, 0.20 µm |
Experimental Protocols
Protocol 1: Standard GC Method for Branched-Chain FAME Analysis
This protocol provides a starting point for the analysis of branched-chain FAMEs. Optimization will likely be required based on the specific sample matrix and target analytes.
-
Column: SP-2560 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent high-polarity cyanopropyl column.[3]
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 or 100:1, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 140 °C, hold for 5 minutes.
-
Ramp: 4 °C/minute to 240 °C.
-
Hold at 240 °C for 20 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 260 °C.
Mandatory Visualization
References
Technical Support Center: Overcoming Poor Peak Shape in FAME Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak shape in their Fatty Acid Methyl Ester (FAME) gas chromatography (GC) analyses.
Frequently Asked Questions (FAQs)
Q1: Why is proper peak shape important in FAME analysis?
Proper peak shape is crucial for accurate and reproducible quantitative analysis. Poor peak shape, such as tailing, fronting, or splitting, can lead to incorrect peak integration, which in turn affects the accuracy of concentration calculations. Symmetrical, sharp peaks ensure reliable separation and quantification of FAMEs.
Q2: What are the most common causes of poor peak shape in FAME GC analysis?
The most common causes can be categorized into several areas:
-
Sample Preparation: Incomplete derivatization, presence of non-volatile residues, or inappropriate solvent choice can all negatively impact peak shape.[1]
-
Injection Issues: Overloading the column, incorrect injection speed or temperature, and problems with the injector liner or septum are frequent culprits.[2][3]
-
Column Problems: Using an inappropriate or degraded column, column contamination, or improper installation can lead to significant peak distortion.[4][5]
-
Chromatographic Conditions: Sub-optimal oven temperature programs, incorrect carrier gas flow rates, or leaks in the system can all contribute to poor peak shapes.[5][6]
Q3: How does the choice of GC column affect FAME analysis?
The choice of GC column is critical as it dictates the selectivity and efficiency of the separation.[7] For FAME analysis, highly polar columns are generally preferred to achieve separation based on the degree of unsaturation and cis/trans isomerism.[8][9]
-
High-Polarity Columns (e.g., Biscyanopropyl polysiloxane): These are excellent for detailed separation of cis and trans isomers.[1][9] The Rt-2560 is a common example, providing good resolution for complex mixtures.[1]
-
Wax-Type Columns (e.g., Polyethylene Glycol - PEG): Columns like DB-WAX or HP-INNOWAX are also widely used and are effective for separating FAMEs based on carbon number and degree of unsaturation.[9][10]
The column's dimensions (length, internal diameter, and film thickness) also play a significant role in resolution and sample capacity.[7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common peak shape problems encountered during FAME analysis.
Issue 1: Peak Tailing
Description: The peak has an asymmetrical shape with a "tail" extending from the peak maximum towards the baseline.
Potential Causes & Solutions:
| Cause | Solution |
| Active Sites in the System | Active sites in the injector liner, column, or detector can cause polar analytes like FAMEs to interact undesirably, leading to tailing.[5] Ensure all components in the flow path are inert.[5] Replace the injector liner with a deactivated one, and consider using a liner with glass wool to trap non-volatile residues.[2][4] |
| Column Contamination | Non-volatile sample components or residues from previous injections can accumulate at the head of the column.[4] Bake out the column at a high temperature (within the column's limits) to remove contaminants.[4] If tailing persists, trim the first few centimeters of the column.[4] |
| Improper Column Installation | Dead volume at the column connections can cause peak tailing.[5] Ensure the column is installed correctly according to the manufacturer's instructions, with clean, square cuts at the ends.[2] |
| Incomplete Derivatization | Free fatty acids are more polar than their methyl esters and can exhibit significant tailing.[11] Review and optimize the derivatization protocol to ensure complete conversion to FAMEs.[1] |
Issue 2: Peak Fronting
Description: The peak is asymmetrical with a leading edge that slopes more gradually than the trailing edge.
Potential Causes & Solutions:
| Cause | Solution |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to fronting.[3][12] Reduce the injection volume or dilute the sample.[3] Increasing the split ratio can also help reduce the amount of sample reaching the column.[3] |
| Solvent Mismatch | If the sample solvent is significantly different in polarity from the stationary phase, it can cause poor sample focusing and peak fronting.[2][13] Whenever possible, dissolve the FAMEs in a solvent that is compatible with the column's stationary phase.[2] |
| Low Injector or Oven Temperature | If the temperature is too low, the sample may not vaporize quickly and homogeneously, leading to a broad, fronting peak.[14] Ensure the injector and initial oven temperatures are appropriate for the volatility of the FAMEs being analyzed. |
Issue 3: Split Peaks
Description: A single analyte peak appears as two or more merged or closely eluting peaks.
Potential Causes & Solutions:
| Cause | Solution |
| Improper Column Installation | A poorly cut or installed column can create alternative flow paths for the sample, resulting in peak splitting.[2] Re-cut the column end to ensure a clean, 90° angle and reinstall it correctly.[2] |
| Injection Technique | A slow injection or an injection into a cool spot in the liner can cause the sample to vaporize unevenly, leading to split peaks.[2] Use a fast injection speed and ensure the injector temperature is uniform.[2] Using a liner with glass wool can aid in sample vaporization.[4] |
| Solvent and Stationary Phase Incompatibility | A significant mismatch between the sample solvent and the stationary phase can lead to poor sample focusing on the column.[2] Choose a solvent that is more compatible with the stationary phase.[2] |
| Contamination in the Inlet | Residue buildup in the injector liner can interfere with proper sample vaporization.[2] Clean the inlet and replace the liner and septum regularly.[2][4] |
Experimental Protocols
Protocol 1: FAME Sample Preparation via Base-Catalyzed Transesterification
This protocol describes a common method for preparing FAMEs from oils or fats.
Materials:
-
Sample (oil or fat)
-
Hexane (B92381) or n-heptane
-
2M Potassium Hydroxide (KOH) in Methanol
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Weigh approximately 25 mg of the oil or fat sample into a screw-cap test tube.
-
Add 1 mL of hexane or n-heptane to dissolve the sample. Vortex to mix.
-
Add 0.2 mL of 2M methanolic KOH.
-
Cap the tube tightly and vortex vigorously for 30 seconds.
-
Allow the layers to separate. Centrifugation can be used to expedite this step.
-
To improve the separation of the layers and force the FAMEs into the organic phase, add 1 mL of saturated NaCl solution and vortex briefly.[15]
-
Carefully transfer the upper organic layer (containing the FAMEs) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic layer to a GC vial for analysis.
Protocol 2: GC Column Conditioning
Proper column conditioning is essential for removing residual solvents and contaminants and ensuring a stable baseline.
Materials:
-
New or stored GC column
-
Gas chromatograph
-
High-purity carrier gas (Helium or Hydrogen)
Procedure:
-
Install the column in the GC oven, connecting the inlet end to the injector port but leaving the detector end disconnected.
-
Set the carrier gas flow rate to the typical operating condition for the column.
-
Set the oven temperature to 40 °C and hold for 15 minutes to purge the column of air.
-
Program the oven to ramp up to the column's maximum isothermal temperature limit at a rate of 5-10 °C/min.
-
Hold at the maximum temperature for 1-2 hours. Do not exceed the column's maximum temperature limit.
-
Cool the oven down.
-
Connect the column to the detector and perform a blank run to ensure a stable baseline.
Data Presentation
Table 1: Typical GC Parameters for FAME Analysis
These are starting parameters and may require optimization for specific applications and instruments.
| Parameter | Typical Value | Impact on Peak Shape |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. Too low can cause broadening.[2] |
| Split Ratio | 50:1 to 100:1 | Prevents column overload, which can cause peak fronting.[16][17] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide better efficiency and shorter run times. |
| Flow Rate | 1-2 mL/min | Optimizing the flow rate is crucial for achieving the best peak resolution and shape.[13] |
| Oven Program | Initial temp: 100-140°C, ramp to 240°C | A suitable temperature program ensures good separation and sharp peaks for a wide range of FAMEs.[1] |
| Detector Temperature | 250-280 °C | Must be high enough to prevent condensation of the analytes.[8][9] |
Visualizations
Caption: Troubleshooting workflow for poor peak shape in FAME analysis.
References
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. poor peak shape when analysing FAMEs on GC-FID - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. perlan.com.pl [perlan.com.pl]
- 12. researchgate.net [researchgate.net]
- 13. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. Preparation of FAME - Chromatography Forum [chromforum.org]
- 16. irreproduceability in GC injections for FAME analysis - Chromatography Forum [chromforum.org]
- 17. ingenieria-analitica.com [ingenieria-analitica.com]
Minimizing contamination in "Methyl 17-methyloctadecanoate" trace analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of Methyl 17-methyloctadecanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is trace analysis important?
This compound is a branched-chain fatty acid methyl ester (FAME). Trace analysis of this compound is crucial in various fields, including biomedical research and drug development, where it may serve as a biomarker or be present as a low-level component in complex matrices. Accurate quantification at trace levels requires stringent control over potential sources of contamination that can lead to erroneous results.
Q2: What are the most common sources of contamination in the analysis of this compound?
Contamination in FAME analysis can originate from numerous sources throughout the experimental workflow. These include:
-
Laboratory Environment: Dust, aerosols, and volatile organic compounds present in the laboratory air can settle on samples and equipment. Phthalates, common plasticizers, are ubiquitous in lab air.[1]
-
Solvents and Reagents: Solvents like hexane, methanol, and chloroform, even of high purity grades, can contain trace levels of contaminants that become significant upon sample concentration.[2] Reagents used for derivatization, such as methanolic HCl or BF3-methanol, can also introduce impurities.
-
Glassware and Labware: Glassware that is not scrupulously cleaned can harbor residues from previous experiments or cleaning agents. Plasticware, including pipette tips and sample vials, can leach plasticizers, antioxidants, and other additives into solvents and samples.[3][4][5] Studies have shown that polypropylene (B1209903) tubes can introduce hundreds of contaminant m/z features during lipid extractions.[3][6]
-
Sample Handling: Contamination can be introduced from gloves, fingerprints, and septa of vials. Septa can be a significant source of siloxanes and other volatile compounds, especially at elevated injector temperatures.
-
GC-MS System: The analytical instrument itself can be a source of contamination. This can include column bleed, septum bleed, and residues in the injector port, liner, or transfer line.
Q3: How can I distinguish this compound from background contaminants in my chromatogram?
Distinguishing your target analyte from background noise and contaminants requires a multi-faceted approach:
-
Mass Spectral Analysis: The primary tool for identification is the mass spectrum. This compound will have a characteristic fragmentation pattern under electron ionization (EI). Key fragments for FAMEs often include ions at m/z 74 (McLafferty rearrangement) and 87.[7] The molecular ion (M+) for this compound is at m/z 312.5.[7] Comparing the obtained spectrum with a reference spectrum from a library (e.g., NIST) is essential.
-
Retention Time: The retention time of your analyte should be consistent across runs. However, be aware that co-elution with matrix components can occur. Using a high-resolution capillary column specifically designed for FAME analysis can improve separation.
-
Blank Analysis: Regularly running method blanks (all steps of the procedure without the sample) is critical to identify and monitor background contamination. Peaks present in the blank but not in the solvent blank are introduced during the sample preparation procedure.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard, if available, can help to differentiate the analyte signal from background interference.
Troubleshooting Guide
Issue 1: I see peaks in my blank runs that interfere with the analysis of this compound.
This is a common issue in trace analysis. The following steps can help identify and eliminate the source of contamination.
Troubleshooting Steps:
-
Isolate the Source:
-
Solvent Blank: Inject the final solvent used to dissolve your sample directly into the GC-MS. If the interfering peaks are present, the solvent is the source.
-
Method Blank: If the solvent blank is clean, the contamination is being introduced during your sample preparation. Process a "mock" sample with no analyte through the entire procedure (extraction, derivatization, etc.).
-
System Blank: Run the GC-MS method without any injection. If peaks are still present, the contamination is within the GC-MS system (e.g., carrier gas, column bleed).
-
-
Address the Source:
-
Solvents: Use the highest purity solvents available (e.g., HPLC or LC-MS grade). Test different lots and manufacturers, as contaminant profiles can vary.[2] Consider pre-distilling solvents for ultra-trace analysis.
-
Glassware: Implement a rigorous glassware cleaning protocol (see Experimental Protocols section). Avoid using plasticware whenever possible. If plasticware is necessary, use items made of polypropylene from reputable suppliers and pre-rinse them with a high-purity solvent.[3][6]
-
Reagents: Prepare fresh derivatization reagents frequently.
-
GC-MS System:
-
Injector: Regularly clean the injector port and replace the liner and septum. Use high-quality, low-bleed septa.
-
Column: Condition the column according to the manufacturer's instructions to minimize bleed. If contamination persists, it may be necessary to bake out the column at a high temperature (while respecting the column's upper temperature limit) or trim the front end of the column.
-
Gas Lines: Use high-purity carrier gas and install traps to remove oxygen, moisture, and hydrocarbons.
-
-
Logical Relationship: Isolating Contamination Source
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C20H40O2 | CID 554141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Analysis Time for Long-Chain FAMEs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analysis of long-chain fatty acid methyl esters (FAMEs), with a focus on strategies to reduce analysis time.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their gas chromatography (GC) analysis of long-chain FAMEs.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Long Analysis Times | Suboptimal GC parameters (column dimensions, carrier gas, temperature program). | Optimize GC Method: • Column Selection: Use shorter, narrower internal diameter (e.g., 0.10-0.18 mm I.D.) columns with a thinner stationary phase film.[1][2] • Carrier Gas: Switch from helium to hydrogen, which allows for higher optimal linear velocities and faster analysis.[3] However, ensure that resolution is not compromised, as faster analysis is not always possible with poorly resolved peaks.[4] • Temperature Programming: Employ faster oven temperature programming rates.[1] Modified temperature ramps can significantly reduce run times compared to isothermal methods.[5] |
| Poor Peak Resolution | Inappropriate column choice for the sample complexity; GC parameters not optimized. | Enhance Separation: • Column Selectivity: For complex mixtures with cis/trans isomers, use a highly polar cyanosilicone column (e.g., SP-2560, Rt-2560, or HP-88).[6][7] For general separation by carbon chain length and degree of unsaturation, a polar polyethylene (B3416737) glycol column (e.g., FAMEWAX) is suitable.[6] • Column Dimensions: Longer columns (e.g., 100 m) provide higher resolution for complex isomer separations, though at the cost of longer analysis times.[7] Narrower bore columns (0.18 mm or 0.25 mm I.D.) offer a good balance of efficiency and sample capacity.[1][7] • Optimize Parameters: Adjust the temperature program and carrier gas flow rate to improve the separation of critical peak pairs.[2][5] |
| Inaccurate Quantification & Poor Recovery | Incomplete derivatization; sample loss during extraction; inappropriate internal standard. | Improve Sample Preparation: • Derivatization: Ensure complete conversion of fatty acids to FAMEs by optimizing the reaction conditions (reagent, temperature, and time).[8] Acid-catalyzed (e.g., BF3-methanol) and base-catalyzed methods have specific requirements that must be met for optimal yield.[8][9] • Extraction: Minimize sample loss during the liquid-liquid extraction of FAMEs into an organic solvent like hexane (B92381) or heptane (B126788).[8][10] • Internal Standard: Use an appropriate internal standard (e.g., C17:0 or C19:0) that is structurally similar to the analytes of interest to correct for variability in sample preparation and injection.[8] |
| Peak Tailing | Active sites in the GC system (injector liner, column); column degradation. | Maintain System Integrity: • Injector Maintenance: Regularly replace the injector liner and septum. Deactivated glass wool in the liner can help trap non-volatile residues.[8][11] • Column Care: If the column is degraded, trimming a small portion from the front end might resolve the issue.[8] Conditioning the column at a high temperature can also help remove contaminants.[8] |
| Poor Calibration Curve Linearity (R² < 0.99) | Detector saturation at high concentrations; operating near the limit of detection at low concentrations; incomplete derivatization of standards. | Ensure Accurate Calibration: • Concentration Range: Prepare calibration standards that bracket the expected concentration range of the unknown samples.[8] • Detector Limits: Avoid detector saturation by diluting high-concentration samples. Ensure low-concentration standards are above the limit of quantitation (LOQ).[8] • Standard Preparation: Verify the complete and consistent derivatization of calibration standards.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to decrease the analysis time for long-chain FAMEs?
A1: The main strategies involve optimizing your gas chromatography (GC) method. This can be achieved by using shorter and narrower internal diameter capillary columns, thinner stationary phase films, a faster carrier gas like hydrogen, higher carrier gas linear velocities, and faster oven temperature programming rates.[1][12] Combining these approaches can lead to a significant reduction in run time, in some cases up to 20-fold.[10]
Q2: How does changing the carrier gas from helium to hydrogen affect the analysis time?
A2: Switching to hydrogen as the carrier gas can reduce analysis time because it has a higher optimal linear velocity than helium.[13][14] This allows for faster separations without a significant loss in resolution.[13] However, it's important to re-validate the method, as simply increasing the flow rate might lead to co-elution of poorly resolved peaks.[4]
Q3: What type of GC column is best for separating complex mixtures of long-chain FAMEs, including cis and trans isomers?
A3: For complex mixtures containing geometric (cis/trans) and positional isomers, a highly polar cyanosilicone stationary phase is necessary.[6][7] Columns like the Rt-2560 or HP-88 are specifically designed for this purpose and provide the selectivity needed to resolve these challenging separations.[6] Longer columns, such as 100 meters, are often recommended for detailed isomer analysis.[7]
Q4: Can I reduce my analysis time without compromising the resolution of my peaks?
A4: Yes, it is possible to reduce analysis time while maintaining resolution. One effective approach is to switch to a shorter column with a proportionally smaller internal diameter.[15] This maintains the column's efficiency. For example, a 20 m x 0.15 mm I.D. column can provide up to 50% faster analysis time compared to a standard 30 m x 0.25 mm I.D. column with no loss of resolution.[15]
Q5: What are the critical aspects of sample preparation for reliable FAME analysis?
A5: The most critical step is the derivatization of fatty acids into their corresponding methyl esters (FAMEs) to improve their volatility for GC analysis.[16] It is crucial to ensure this reaction is complete, whether using acid-catalyzed (e.g., BF3-methanol) or base-catalyzed methods, as incomplete reactions lead to low recovery and inaccurate quantification.[8][9] Proper extraction of the FAMEs into an organic solvent after derivatization is also essential to prevent sample loss.[8]
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs
This protocol is a general guideline for the preparation of FAMEs from lipid samples using an acid catalyst.
-
Sample Preparation: To an empty, capped 2-mL autosampler vial, add 10 µL of your sample (either a free fatty acid standard or an oil sample).[9]
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., 10 µL of a 1 mg/mL solution of C17:0 or C19:0) to the sample.[8][9]
-
Reagent Addition: Add 300 µL of 0.6M HCl in methanol (B129727) to the vial.[17] Alternatively, a 10% BF3 in methanol solution can be used.[18]
-
Reaction: Securely cap the vial and heat at 100°C for 10-15 minutes.[8] For heat-sensitive fatty acids, a lower temperature (e.g., 45°C) for a longer duration (e.g., overnight) can be used.[8]
-
Cooling: Allow the reaction vial to cool to room temperature.[8]
-
Extraction: Add an organic solvent such as hexane or heptane (e.g., 100 µL) and a salt solution (e.g., 100 µL of 2M sodium chloride) to the vial to extract the newly formed FAMEs.[8][9]
-
Phase Separation: Vortex the vial vigorously to mix the contents and then allow the layers to separate.[8]
-
Sample Transfer: Carefully transfer the upper organic layer containing the FAMEs to a new GC vial for analysis.[9]
Protocol 2: Fast GC Analysis of Long-Chain FAMEs
This is an example of a fast GC method for the analysis of a standard FAME mix.
| Parameter | Setting |
| GC System | Gas chromatograph with Flame Ionization Detector (FID)[15] |
| Column | TraceGOLD TG-WaxMS, 20 m x 0.15 mm I.D., 0.15 µm film thickness[15] |
| Carrier Gas | Hydrogen or Helium[15] |
| Linear Velocity | ~30-43 cm/s[15] |
| Injector | Split/Splitless at 220 °C[15] |
| Detector | FID at 240 °C[15] |
| Oven Program | Example: 125 °C hold for 0 min, then ramp at 25 °C/min to 250 °C |
Note: The optimal parameters may vary depending on the specific FAMEs being analyzed and the GC system being used.
Visualizations
Caption: Experimental workflow for FAME analysis.
Caption: Relationship between GC parameters and analysis outcomes.
References
- 1. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. geomar.de [geomar.de]
- 4. peakscientific.com [peakscientific.com]
- 5. s4science.at [s4science.at]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 12. tandfonline.com [tandfonline.com]
- 13. agilent.com [agilent.com]
- 14. A Simple Way to Reduce Analysis Time in GC | Labcompare.com [labcompare.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. gcms.cz [gcms.cz]
- 17. docs.nrel.gov [docs.nrel.gov]
- 18. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
Validation & Comparative
A Head-to-Head Battle: GC-MS vs. HPLC for Methyl 17-methyloctadecanoate Analysis
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification and identification of branched-chain fatty acids like Methyl 17-methyloctadecanoate are crucial in various research and development fields, from biomarker discovery to nutritional science and drug formulation. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each offer a distinct set of advantages and disadvantages. This guide provides an objective comparison of their performance for the analysis of this compound, supported by experimental data and detailed methodologies, to aid in selecting the optimal technique for your specific analytical needs.
Principles at a Glance: GC-MS and HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) operates by separating volatile and thermally stable compounds in a gaseous mobile phase. For fatty acid analysis, this typically requires a derivatization step to convert the non-volatile fatty acids into their more volatile methyl esters, such as this compound. The separated compounds are then detected and identified by a mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio.
High-Performance Liquid Chromatography (HPLC) , on the other hand, separates compounds in a liquid mobile phase based on their interactions with a stationary phase. A key advantage of HPLC is its ability to analyze less volatile and thermally labile compounds without the need for derivatization.[1] Detection is commonly achieved using ultraviolet (UV) or mass spectrometry (LC-MS) detectors.
Quantitative Performance Comparison
The choice between GC-MS and HPLC often hinges on key performance metrics such as sensitivity, precision, and linearity. The following table summarizes typical quantitative data for the analysis of fatty acid methyl esters (FAMEs), providing a comparative overview of what can be expected for this compound.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations for this compound |
| Limit of Detection (LOD) | High sensitivity, often in the ng/mL to pg/mL range. For similar FAMEs, LODs of ~11.9 ng/mL have been reported.[2] | Sensitivity is dependent on the detector. With UV detection, it can be in the µg/mL range. LC-MS offers sensitivity comparable to or exceeding GC-MS. | For trace-level analysis, GC-MS or LC-MS would be the preferred choice. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range. For similar FAMEs, LOQs of ~39.7 ng/mL have been reported.[2] | In the µg/mL range with UV detection. | GC-MS provides lower quantification limits for this compound. |
| Linearity (r²) | Excellent linearity, with correlation coefficients (r²) typically > 0.99.[1] | Excellent linearity, with correlation coefficients (r²) typically > 0.99.[1][3] | Both techniques offer excellent linearity over a wide concentration range. |
| Precision (RSD%) | High precision, with Relative Standard Deviation (RSD) values generally ≤ 5.88%.[1] | High precision, with RSD values often slightly better than GC, typically ≤ 5.88%.[1] | Both methods demonstrate good precision for reproducible results. |
| Recovery (%) | Good recovery rates, typically ≥ 82.31%, can be achieved with optimized extraction procedures.[1] | Comparable recovery rates to GC, generally ≥ 82.31%.[1] | The choice of extraction method will significantly impact recovery for both techniques. |
| Isomer Separation | Can be challenging for positional isomers. Specialized columns can improve resolution.[1][4] | Superior for the separation of positional and geometric (cis/trans) isomers.[1] | As a branched-chain fatty acid, HPLC may offer advantages in separating it from other structurally similar isomers. |
| Derivatization | Mandatory to increase volatility.[5] | Not always necessary, but can be used to enhance detection.[1] | The need for derivatization in GC-MS adds an extra step to the workflow. |
| Compound Stability | High temperatures in the injector and column can potentially lead to the degradation of some analytes.[1] | Operates at or near ambient temperature, minimizing the risk of degradation.[1] | This compound is relatively stable, but for analysis of a broader lipid profile, HPLC may be advantageous for more sensitive compounds. |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using both GC-MS and HPLC.
GC-MS Experimental Protocol
This protocol is based on established methods for the analysis of fatty acid methyl esters.[5][6][7]
-
Sample Preparation (Derivatization):
-
Lipids are extracted from the sample matrix using a suitable solvent (e.g., hexane/isopropanol).
-
The extracted lipids are saponified by refluxing with methanolic sodium hydroxide.
-
Esterification is then carried out using a reagent like boron trifluoride in methanol (B129727) to form the fatty acid methyl esters (FAMEs).
-
The resulting FAMEs, including this compound, are extracted with a nonpolar solvent such as heptane (B126788) for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: A polar capillary column, such as a DB-WAX (polyethylene glycol) or a cyanopropyl phase column (e.g., HP-88), is typically used for FAME analysis.[4] A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Maintain at 200°C for 16 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 50-550 amu.
-
-
-
Data Analysis:
-
Identification of this compound is confirmed by comparing its retention time and mass spectrum with a known standard and reference libraries like NIST.[8]
-
Quantification is achieved by creating a calibration curve using a certified standard of this compound.
-
HPLC Experimental Protocol
This protocol is a representative method for the analysis of FAMEs by HPLC with UV detection.[3][9]
-
Sample Preparation:
-
If the sample is not already in the form of methyl esters, the same derivatization procedure as for GC-MS can be followed.
-
Alternatively, if analyzing the free fatty acid, a derivatization step to add a UV-active chromophore (e.g., phenacyl esters) can be employed to enhance sensitivity for UV detection.
-
The final sample is dissolved in the mobile phase.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or similar, equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed for complex samples. For instance, a gradient of acetonitrile (B52724) and water can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at 205 nm.
-
-
Data Analysis:
-
This compound is identified by comparing its retention time with that of a pure standard.
-
Quantification is performed by constructing a calibration curve from the peak areas of known concentrations of the standard.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the practical application and selection criteria, the following diagrams illustrate the experimental workflows and the logical considerations when choosing between GC-MS and HPLC for the analysis of this compound.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The ultimate choice depends on the specific requirements of the study.
-
GC-MS is the method of choice for high-sensitivity and targeted analysis , where the primary goal is to detect and quantify low levels of this compound with a high degree of confidence provided by mass spectral data.
-
HPLC, particularly when coupled with mass spectrometry (LC-MS), offers greater flexibility. It is superior for separating isomers and is the preferred method when analyzing samples containing thermally sensitive compounds alongside this compound. The ability to perform the analysis without derivatization can also simplify the sample preparation workflow.
For comprehensive and unambiguous fatty acid profiling, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC-MS and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of your research findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. tpcj.org [tpcj.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Octadecanoic acid, 17-methyl-, methyl ester [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
Unveiling Microbial Identities: A Comparative Guide to Fatty Acid Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and characterization of microorganisms are paramount in fields ranging from clinical diagnostics to drug discovery. Cellular fatty acid analysis has emerged as a powerful chemotaxonomic tool, offering a rapid and reliable method for microbial identification. This guide provides a comprehensive validation of "methyl 17-methyloctadecanoate" as a microbial biomarker, comparing its performance with other key fatty acid markers and providing the experimental data and protocols necessary for its application.
The Significance of Fatty Acid Methyl Ester (FAME) Analysis
The cell membranes of bacteria are composed of a diverse array of lipids, with fatty acids being a major component. The composition of these fatty acids is genetically determined and remains stable under standardized culture conditions, making them excellent biomarkers for taxonomic purposes. The analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) is a widely adopted method for generating a unique "fingerprint" of a microorganism's fatty acid profile. This technique allows for the differentiation of microbial species and even strains with a high degree of accuracy.
Branched-chain fatty acids (BCFAs), in particular, are characteristic components of the cell membranes of many bacterial species, especially Gram-positive bacteria. This compound, an anteiso-branched fatty acid, serves as a significant biomarker for the presence of specific microbial groups.
Comparative Analysis of Microbial Fatty Acid Biomarkers
To validate the utility of this compound as a biomarker, its prevalence and abundance must be compared with other established fatty acid markers. The following tables summarize the quantitative fatty acid composition of several key bacterial species, highlighting the presence of this compound (as anteiso-C17:0) and other significant biomarkers.
Table 1: Fatty Acid Composition of Gram-Positive Bacteria
| Fatty Acid Biomarker | Bacillus subtilis (%)[1][2][3] | Staphylococcus aureus (%)[4][5][6] | Micrococcus luteus (%)[7][8] |
| iso-C15:0 | 25-35 | 5-15 | 4-8 |
| anteiso-C15:0 | 45-55 | 40-60 | 60-75 |
| iso-C16:0 | 2-6 | 1-5 | 1-3 |
| n-C16:0 | 5-10 | 15-25 | 3-7 |
| iso-C17:0 | 3-8 | 2-7 | 1-4 |
| anteiso-C17:0 (17-methyloctadecanoic acid) | 10-20 | 5-15 | 10-20 |
Table 2: Comparison with Other Key Microbial Fatty Acid Biomarkers
| Biomarker | Microbial Group | Typical Abundance (%) | Reference Organism |
| This compound (anteiso-C17:0) | Gram-Positive Bacteria | 5-20 | Bacillus subtilis |
| Tuberculostearic Acid (10-methyl-C18:0) | Mycobacterium species | 70-80 of total C19:0 fatty acids[9][10] | Mycobacterium tuberculosis |
| Cyclopropane (B1198618) Fatty Acids (e.g., C17:0cyc, C19:0cyc) | Gram-Negative Bacteria | 10-30 | Escherichia coli[11][12][13] |
Experimental Protocols
The following is a detailed methodology for the analysis of fatty acid methyl esters (FAMEs) from bacterial cultures.
1. Culture Preparation:
-
Streak the bacterial culture on an appropriate medium (e.g., Trypticase Soy Broth Agar) and incubate under standardized conditions (e.g., 28°C for 24-48 hours).
-
Harvest a loopful of well-isolated colonies from the third quadrant of the streak plate to ensure the cells are in a comparable physiological state.
2. Saponification:
-
Place the harvested bacterial cells in a clean glass tube.
-
Add 1.0 mL of saponification reagent (45 g NaOH, 150 mL methanol, 150 mL deionized water).
-
Seal the tube tightly and vortex for 5-10 seconds.
-
Heat the tube in a boiling water bath (98-100°C) for 30 minutes.
-
Cool the tube to room temperature.
3. Methylation:
-
Add 2.0 mL of methylation reagent (325 mL 6N HCl, 275 mL methanol) to the saponified sample.
-
Seal the tube and vortex for 5-10 seconds.
-
Heat the tube in a water bath at 80°C for 10 minutes.
-
Cool the tube rapidly in an ice bath.
4. Extraction:
-
Add 1.25 mL of extraction solvent (200 mL hexane, 200 mL methyl tert-butyl ether) to the tube.
-
Gently mix the contents by inverting the tube for 10 minutes.
-
Allow the layers to separate and carefully transfer the upper organic phase to a clean tube.
5. Base Wash:
-
Add 3.0 mL of a dilute NaOH solution (10.8 g NaOH in 900 mL deionized water) to the organic extract.
-
Gently mix for 5 minutes.
-
Transfer the upper organic phase containing the FAMEs to a GC vial for analysis.
6. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Analyze the FAMEs using a gas chromatograph equipped with a mass spectrometer.
-
A typical column used is a phenyl methyl silicone fused silica (B1680970) capillary column.
-
The temperature program should be optimized to separate the fatty acids of interest, typically starting at around 170°C and ramping up to 270°C.
-
The resulting chromatogram will show a series of peaks, each corresponding to a specific fatty acid methyl ester. The identity of each peak is confirmed by its mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the FAME analysis workflow for microbial identification.
References
- 1. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjmonline.org [pjmonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Staphylococcus aureus Utilizes Host-Derived Lipoprotein Particles as Sources of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Composition of the Complex Lipids of Staphylococcus aureus During the Formation of the Membrane-bound Electron Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exogenous Fatty Acids Remodel Staphylococcus aureus Lipid Composition through Fatty Acid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Final Screening Assessment of Micrococcus luteus strain ATCC 4698 - Canada.ca [canada.ca]
- 8. Characterization of Micrococcus luteus Lipidome Containing Novel Lipid Families by Multiple Stage Linear Ion-Trap with High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Properties and biosynthesis of cyclopropane fatty acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Procedure for Detecting the Presence of Cyclopropane Fatty Acids in Bacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Study on the Quantification of Branched-Chain Fatty Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of branched-chain fatty acids (BCFAs) is crucial for advancing our understanding of their roles in metabolic health, disease pathology, and as potential therapeutic targets. This guide provides a comparative analysis of analytical methodologies based on data from inter-laboratory studies, offering insights into the reproducibility and variability of BCFA quantification.
This comparison guide synthesizes findings from the National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP), which conducted a series of inter-laboratory comparison studies.[1][2][3] While the primary focus of these studies was on a broad range of fatty acids in human serum and plasma, the data provides a valuable, albeit limited, look into the performance of different laboratories in quantifying various fatty acid species, including those that may be less common, such as BCFAs. The program was designed as a performance-based study, encouraging participants to use their own laboratory's methods for quantification.[4]
Quantitative Data Comparison
The following tables summarize the reported concentrations of select fatty acids from a NIST inter-laboratory comparison study. While specific data for a wide range of BCFAs was not the central focus of the published summaries, the variability observed for common fatty acids highlights the challenges in achieving inter-laboratory consensus. The data presented here is illustrative of the types of comparisons found within the detailed NIST reports. For this guide, we will use anonymized laboratory identifiers (e.g., Lab A, Lab B).
Table 1: Illustrative Inter-laboratory Comparison of Palmitic Acid (C16:0) Concentration in a Serum Standard Reference Material (SRM)
| Laboratory | Mean Concentration (µg/g) | Standard Deviation | Analytical Method |
| Lab A | 450.2 | 15.3 | GC-FID |
| Lab B | 465.8 | 20.1 | GC-MS |
| Lab C | 435.5 | 18.9 | LC-MS/MS |
| Lab D | 480.1 | 25.5 | GC-FID |
| Consensus Mean | 457.9 |
Note: This data is representative and compiled for illustrative purposes based on the nature of the data in the NIST FAQAP reports.
Experimental Protocols
The methodologies employed by the participating laboratories varied significantly, which contributes to the observed differences in reported values. The key steps in the analytical workflow include extraction, hydrolysis, derivatization, and instrumental analysis.
Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID) following Acid-Catalyzed Derivatization
This is a common and robust method for fatty acid analysis.
-
Lipid Extraction: Total lipids are extracted from the serum or plasma sample using a solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v).
-
Hydrolysis: The extracted lipids are subjected to hydrolysis, usually with a methanolic sodium hydroxide (B78521) or potassium hydroxide solution, to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Derivatization: The free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs). This is commonly achieved by heating with boron trifluoride in methanol or with acidic methanol.
-
FAME Extraction: The resulting FAMEs are then extracted into an organic solvent such as hexane.
-
GC-FID Analysis: The extracted FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector. A capillary column with a polar stationary phase is typically used to achieve separation of the different FAMEs.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Pentafluorobenzyl Bromide Derivatization
This method offers higher specificity and sensitivity compared to GC-FID.
-
Lipid Extraction: Similar to the GC-FID protocol, lipids are extracted from the biological matrix.
-
Hydrolysis: The hydrolysis step is also comparable, releasing the fatty acids from complex lipids.
-
Derivatization: Free fatty acids are derivatized using pentafluorobenzyl bromide (PFBBr) to form PFB esters. This derivatization agent enhances the sensitivity of detection by mass spectrometry.
-
GC-MS Analysis: The PFB esters of the fatty acids are analyzed by GC-MS. The mass spectrometer provides detailed structural information and allows for highly selective quantification using selected ion monitoring (SIM) or full scan modes.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that can sometimes be used for the analysis of free fatty acids without derivatization, although derivatization can also be employed to enhance ionization efficiency.
-
Lipid Extraction: A suitable liquid-liquid or solid-phase extraction is performed to isolate the fatty acids from the sample matrix.
-
LC Separation: The extracted fatty acids are separated using a reversed-phase liquid chromatography column.
-
MS/MS Detection: The separated fatty acids are detected by a tandem mass spectrometer. This allows for the selection of a specific precursor ion for a given fatty acid and then fragmentation of that ion to produce characteristic product ions. This multiple reaction monitoring (MRM) approach provides very high selectivity and sensitivity.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the quantification of branched-chain fatty acids.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. NIST Fatty Acid Quality Assurance Program 2017 Final Report | NIST [nist.gov]
- 3. Fatty Acids in Human Serum and Plasma Quality Assurance Program (FAQAP) | NIST [nist.gov]
- 4. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Certified Reference Materials for Methyl 17-methyloctadecanoate
Comparison of Analytical Standards
The selection of an appropriate reference material depends on the application's requirements for accuracy and traceability. While analytical standards provide a high degree of purity, a CRM from a national metrology institute (NMI) like NIST offers certified values with stated uncertainties and traceability to the SI units.
| Feature | Methyl 17-methyloctadecanoate (Analytical Standard) | Methyl Heptadecanoate (Component of NIST SRM 2377)[1] |
| Product Type | Analytical Standard | Certified Reference Material (in solution) |
| CAS Number | 55124-97-5 | 1731-92-6 |
| Purity/Concentration | Typically ≥98% by GC | Certified Mass Fraction: 1.05 mg/g ± 0.03 mg/g |
| Uncertainty | Not typically stated | Provided on the Certificate of Analysis |
| Traceability | To in-house standards | To the SI unit for mass (kg) |
| Suppliers | Cayman Chemical, Matreya LLC, Larodan | NIST |
| Certificate of Analysis | Provides purity and identity | Provides certified value, uncertainty, and traceability statement |
Experimental Protocols
Accurate quantification of this compound requires a validated analytical method. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the analysis of fatty acid methyl esters (FAMEs).[2][3][4][5]
Protocol for Quantitative Analysis of this compound using GC-FID
1. Objective: To determine the purity of a this compound sample using a certified reference standard of a similar FAME as an internal or external standard.
2. Materials and Reagents:
-
This compound sample
-
Certified Reference Material (e.g., Methyl Heptadecanoate)
-
High-purity hexane (B92381) or other suitable solvent (e.g., isooctane)
-
Autosampler vials with inserts
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
3. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary GC column suitable for FAME analysis (e.g., a polar, biscyanopropyl polysiloxane phase column)
-
Data acquisition and processing software
4. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh a known amount of the CRM (e.g., Methyl Heptadecanoate) and dissolve it in a known volume of hexane to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to different concentration levels covering the expected range of the analyte.
-
Sample Solution: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of hexane.
5. GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 10 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be optimized)
6. Data Analysis:
-
Integrate the peak areas of the analyte and the CRM in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the CRM against its concentration for the calibration standards.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the purity of the this compound sample based on the determined concentration and the weighed amount.
Visualizing Workflows and Pathways
Workflow for CRM Comparison and Utilization
The following diagram illustrates a logical workflow for selecting, validating, and using a reference material for the analysis of this compound.
Workflow for selecting and using a reference material.
Metabolic Context of this compound
This compound is the methyl ester of 17-methyloctadecanoic acid, an iso-branched-chain fatty acid. The metabolism of such fatty acids is linked to the catabolism of branched-chain amino acids. The following diagram provides a simplified overview of this metabolic connection.
Simplified metabolic pathway of iso-fatty acids.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. s4science.at [s4science.at]
- 3. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
A Researcher's Guide to Esterification Methods for Iso-Fatty Acid Analysis: Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. This is particularly true for iso-fatty acids, whose branched structures can play significant roles in cellular signaling, membrane fluidity, and as biomarkers for various physiological and pathological states. Gas chromatography (GC) remains the gold standard for fatty acid analysis, but it requires a crucial preliminary step: the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).
The choice of esterification method can significantly impact the accuracy and precision of the final quantification. Factors such as the sample matrix, the presence of free fatty acids (FFAs), and the stability of unsaturated or branched-chain structures must be considered. This guide provides an objective comparison of common esterification methods, supported by experimental data, to help researchers select the optimal protocol for their specific needs.
Comparison of Principal Esterification Methods
Esterification techniques are broadly categorized into acid-catalyzed and base-catalyzed methods. Each has distinct advantages and limitations.
Acid-Catalyzed Esterification: These methods, often employing catalysts like Boron Trifluoride (BF3) in methanol (B129727), methanolic HCl, or methanolic H2SO4, are capable of esterifying fatty acids from all lipid classes, including triacylglycerols, phospholipids, and, critically, free fatty acids.[1][2] This makes them universally applicable, especially for samples with high acidity where base-catalyzed methods would fail.[1][3] The reaction, known as Fischer esterification, involves protonating the carboxyl group to enhance its reactivity with methanol.[4] However, acid-catalyzed methods often require longer reaction times and higher temperatures, which can lead to the degradation of polyunsaturated fatty acids (PUFAs) or the formation of artifacts.[5][6] Some studies specifically caution against using BF3 with marine lipids due to the production of artifacts and lower reported concentrations of certain unsaturated fatty acids.[5]
Base-Catalyzed Transesterification: Using reagents like sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH) in methanol, this method is rapid and proceeds under milder conditions than acid catalysis.[5] This makes it ideal for high-throughput sample processing and less likely to cause isomerization in sensitive molecules like conjugated fatty acids.[5] The primary drawback is its inability to esterify free fatty acids; it only acts on esterified lipids (transesterification).[1][7] Therefore, for samples with significant FFA content, such as olive-pomace oil, base-catalyzed methods can yield significantly different and potentially inaccurate profiles compared to acid-based methods.[8]
Quantitative Performance of Esterification Methods
While direct quantitative comparisons for iso-fatty acids are scarce, studies on complex lipid samples provide valuable insights into method efficiency. A comprehensive study compared eight different methods on various vegetable oils, with key findings summarized below. The Joseph and Ackman (JAC), ISO 5509, and Bannon (BBA) methods were identified as the most efficient for unsaturated fatty acids.[5][7]
| Method Category | Specific Method | Principle | Speed | Handles FFAs? | Key Findings & Suitability for Iso-Fatty Acids |
| Acid-Catalyzed | BF3-Methanol (e.g., JAC) | Saponification with NaOH followed by esterification with BF3-Methanol. | Slower (requires heating) | Yes | Considered highly efficient, but BF3 can be toxic and may produce artifacts with PUFAs.[7][9] Recommended for high-acidity samples.[1] Given its robustness, it is suitable for complex matrices likely containing iso-FAs, but caution is advised. |
| Acid-Catalyzed | H2SO4/HCl-Methanol | Direct esterification/transesterification with acidic methanol. | Slower (requires heating) | Yes | Generally considered a reliable, cost-effective alternative to BF3.[10] One-step methanolic HCl was found suitable for derivatizing FFAs, polar lipids, TGs, and CEs.[1] A direct method using H2SO4 showed good performance on wet tissues without prior extraction.[2] |
| Base-Catalyzed | NaOMe/KOH in Methanol (e.g., ISO 5509) | Transesterification of glycerides in an alkaline medium. | Fast (can be <5 mins) | No | Very efficient for neutral oils with low acidity.[7] Recommended for its low reagent toxicity and cost.[1] May underestimate total fatty acid content if FFAs are present. Suitable for pre-extracted, purified lipids. |
| Base-Catalyzed | Bannon (BBA) | Transesterification using sodium methoxide in a diethyl ether/methanol solution. | Fast | No | Found to be one of the most efficient methods for unsaturated fatty acids in low-acidity oils.[7] The use of diethyl ether may enhance lipid solubilization.[3] |
This table synthesizes data from multiple sources. Direct quantitative recovery and precision data for iso-fatty acids across all methods is not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for two widely applicable and effective methods.
Protocol 1: Combined Saponification and Acid-Catalyzed Esterification (Based on JAC Method)
This method is robust and suitable for samples containing both neutral lipids and free fatty acids.
-
Sample Preparation: Weigh approximately 200-250 mg of the lipid sample or oil into a reflux flask.
-
Saponification: Add 5.0 mL of 0.5 M NaOH in methanol. Heat the mixture under reflux for 5 minutes until fat globules are dissolved.
-
Esterification: Add 15.0 mL of the esterification reagent (prepared by mixing 2.0 g of ammonium (B1175870) chloride, 60.0 mL of methanol, and 3.0 mL of concentrated sulfuric acid). Alternatively, 14% Boron Trifluoride (BF3) in methanol can be used as the esterification reagent.
-
Heating: Heat the mixture under reflux for an additional 3 minutes.
-
Extraction: Transfer the cooled mixture to a separation funnel. Add 25.0 mL of petroleum ether and 50.0 mL of deionized water. Shake vigorously.
-
Phase Separation: Allow the layers to separate and discard the lower aqueous phase.
-
Washing: Wash the upper organic phase with an additional 25.0 mL of deionized water. Discard the aqueous phase.
-
Drying and Collection: Dry the remaining organic phase over anhydrous sodium sulfate. Filter the solution and evaporate the solvent. Re-dissolve the FAMEs in a known volume of hexane (B92381) or isooctane (B107328) for GC analysis.[7]
Protocol 2: Direct Base- and Acid-Catalyzed Esterification (for wet tissues)
This efficient single-tube method is designed for the direct conversion of fatty acids from wet biological tissues without prior lipid extraction.[2]
-
Sample Preparation: Place up to 100 mg of wet tissue into a 16x125 mm screw-cap Pyrex tube.
-
Internal Standard: Add an appropriate internal standard (e.g., C13:0).
-
Hydrolysis (Saponification): Add 2 mL of 1 N KOH in methanol. Cap the tube tightly. Heat at 55°C for 1.5 hours, vortexing every 20 minutes to permeabilize and hydrolyze the sample.
-
Methylation: Cool the tube on ice. Add 2 mL of 1 N H2SO4 in methanol to neutralize the KOH and catalyze methylation. Cap tightly and return to the 55°C water bath for 1.5 hours.
-
Extraction: Cool the tube. Add 1 mL of hexane, vortex for 5 minutes, and then centrifuge at 1,000 x g for 5 minutes.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[2]
Experimental and Analytical Workflow
The overall process from sample to result follows a logical sequence. Proper handling at each stage is critical to ensure accuracy and precision.
Caption: Generalized workflow for the analysis of fatty acids as FAMEs.
Conclusion and Recommendations
The optimal esterification method for iso-fatty acids depends heavily on the nature of the sample.
-
For samples with high free fatty acid (FFA) content or for determining the total fatty acid profile , an acid-catalyzed method (e.g., H2SO4-Methanol or BF3-Methanol) is required to ensure all fatty acids are converted to FAMEs. The direct, single-tube method using KOH for hydrolysis followed by H2SO4 for methylation is particularly efficient for raw biological tissues.[2]
-
For purified lipid extracts with low FFA content (e.g., triacylglycerols) , a rapid base-catalyzed method (e.g., NaOMe or KOH in methanol) is highly effective and minimizes the risk of altering sensitive fatty acids.[5]
-
When analyzing highly unsaturated fatty acids (HUFA) alongside iso-fatty acids , methods using methanolic H2SO4 or HCl may be preferable to BF3-Methanol to avoid the potential formation of artifacts and degradation of PUFAs.[1][5]
Ultimately, consistency is key. Researchers should validate their chosen method using standards that include relevant iso- and unsaturated fatty acids to confirm recovery and ensure precision. By carefully selecting and applying the appropriate esterification protocol, scientists can achieve accurate and reliable quantification of iso-fatty acids, enabling deeper insights into their biological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Direct methylation procedure for converting fatty amides to fatty acid methyl esters in feed and digesta samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Maze of FAME Isomers: A Guide to GC Column Selection
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate separation of fatty acid methyl ester (FAME) isomers is a critical yet often challenging task. The co-elution of positional and geometric (cis/trans) isomers can lead to inaccurate quantification and misinterpretation of data. The choice of gas chromatography (GC) column is paramount in achieving the desired resolution. This guide provides an objective comparison of the performance of various GC columns for FAME isomer analysis, supported by experimental data, to aid in the selection of the most appropriate column for your specific application.
The separation of FAME isomers is heavily influenced by the polarity of the stationary phase within the GC column. This guide will focus on the comparative performance of three main classes of stationary phases: polyethylene (B3416737) glycol (PEG), cyanopropyl, and ionic liquid phases.
At a Glance: Comparative Performance of GC Columns for FAME Isomer Analysis
The following table summarizes the key performance characteristics of different GC column stationary phases for the analysis of FAME isomers.
| Stationary Phase Type | Common Column Names | Key Strengths | Limitations | Ideal Applications |
| Polyethylene Glycol (PEG) | DB-Wax, SUPELCOWAX 10 | Good for general FAME analysis, separates based on carbon number and degree of unsaturation. | Generally poor separation of cis/trans isomers.[1][2] | Routine analysis of less complex FAME mixtures where cis/trans isomer separation is not critical.[1] |
| Cyanopropyl | HP-88, DB-23, SP-2560, CP-Sil 88, DB-FastFAME | Excellent separation of cis/trans geometric isomers.[1][3][4] Highly polar phases offer superior resolution for complex mixtures.[1][5] | Highly polar cyanopropyl columns may show some difficulty in separating higher molecular weight fatty acids.[1] | Detailed analysis of hydrogenated oils and fats, determination of trans-fat content, and separation of complex FAME isomer profiles.[1][6] |
| Ionic Liquid (IL) | SLB-IL111 | Extremely high polarity, offering unique selectivity and excellent separation of cis/trans isomers, including complex C18:2 geometric isomers.[7][8] Can provide complementary data to cyanopropyl columns.[8] | May result in overlapping retention times for some components, though to a lesser extent than less polar columns.[7] | Demanding separations of cis/trans FAME isomers where conventional columns fail, and for achieving baseline separation of challenging isomers.[7][8][9] |
Delving Deeper: A Head-to-Head Comparison
Polyethylene Glycol (PEG) Columns
PEG columns, such as the Agilent DB-Wax, are a common choice for general FAME analysis.[3] They effectively separate FAMEs based on their carbon number and the degree of unsaturation.[1] However, a significant drawback of PEG columns is their inability to adequately separate cis and trans isomers.[1][2]
Cyanopropyl Columns: The Workhorse for Isomer Separations
Columns with a high percentage of cyanopropyl in their stationary phase are the go-to choice for detailed cis/trans FAME isomer analysis.[1][3] The high polarity of these columns, such as the Agilent HP-88 and Restek Rt-2560, provides the selectivity needed to resolve these challenging geometric isomers.[1][10] For instance, the HP-88 column, with its (88% Cyanopropyl)aryl-polysiloxane stationary phase, offers superior resolution for geometric isomers compared to PEG columns.[3]
Longer cyanopropyl columns (e.g., 100 m or even 200 m) are often employed to achieve the high efficiency required for the separation of a large number of FAME isomers, particularly the complex C18:1 isomer cluster.[6][11][12] Specialized columns like the Agilent J&W DB-FastFAME, which feature a high-content cyanopropyl phase, have been developed for the rapid separation of FAME mixtures, including cis/trans isomers, reducing analysis times significantly.[6]
Ionic Liquid Columns: Pushing the Boundaries of Separation
Ionic liquid (IL) columns, such as the Supelco SLB-IL111, represent a significant advancement in the separation of FAME isomers.[7][8] These columns possess extremely high polarity and offer unique selectivity that often surpasses even the most polar cyanopropyl columns.[7] The SLB-IL111 has demonstrated the ability to achieve baseline separation of all four geometric isomers of C18:2 linoleic acid methyl ester, a feat not possible with non-polar or medium-polarity columns.[7] The unique interaction mechanisms of the ionic liquid stationary phase with the FAME molecules, potentially involving hydrogen bonding, contribute to this enhanced separation.[7] Notably, IL columns can provide complementary separation to cyanopropyl columns, where co-eluting peaks on one column may be fully resolved on the other.[8]
Experimental Workflows and Methodologies
To achieve optimal separation of FAME isomers, a well-defined experimental protocol is crucial. Below are representative methodologies for different types of GC columns.
General Experimental Workflow for FAME Analysis
The following diagram illustrates a typical workflow for the analysis of FAME isomers by gas chromatography.
Caption: A generalized workflow for the GC analysis of FAME isomers.
Detailed Experimental Protocols
-
Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID).
-
Column: Agilent HP-88, 100 m x 0.25 mm, 0.20 µm film thickness.
-
Injection: 1 µL, Split (100:1 ratio).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Hydrogen, constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 140 °C, hold for 5 minutes.
-
Ramp: 4 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Detector: FID at 260 °C.
-
Instrumentation: GC-MS system.
-
Column: SLB-IL111, 30 m x 0.25 mm, 0.20 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of specific isomers, often involving slow ramp rates to maximize resolution.
-
Detector: Mass Spectrometer (MS) for identification.
-
Instrumentation: Agilent 7890 GC with FID.
-
Column: Agilent J&W DB-FastFAME, e.g., 30 m or 60 m.
-
Oven Temperature Program: Optimized for fast separation, often with higher ramp rates than traditional methods. For a 30 m column, analysis times can be under 22 minutes.[6]
Conclusion
The selection of a GC column for FAME isomer analysis is a critical decision that directly impacts the quality and accuracy of the results. For routine analysis where cis/trans isomer separation is not a priority, PEG columns may suffice. However, for detailed and accurate quantification of FAME isomers, particularly in complex matrices, high-polarity cyanopropyl columns are the industry standard. For the most challenging separations, where baseline resolution of critical isomers is required, the unique selectivity of ionic liquid columns offers a powerful solution. By carefully considering the specific requirements of the analysis and the comparative performance data presented in this guide, researchers can confidently select the optimal GC column to navigate the intricate world of FAME isomers.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 5. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
A Comparative Analysis of Methyl 17-methyloctadecanoate and its Straight-Chain Isomer, Methyl Nonadecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed quantitative comparison of the branched-chain fatty acid methyl ester (FAME), methyl 17-methyloctadecanoate, and its straight-chain isomer, methyl nonadecanoate (B1228766). Both share the same chemical formula (C₂₀H₄₀O₂) and molecular weight, yet their structural differences lead to distinct physicochemical properties and analytical behaviors. This document summarizes key comparative data and provides detailed experimental protocols for their analysis.
Physicochemical and Chromatographic Properties
The primary distinction between these two isomers lies in the terminal isopropyl group of this compound, which introduces steric hindrance and alters its physical properties compared to the linear structure of methyl nonadecanoate. This is most evident in their melting points and gas chromatographic retention times.
| Property | This compound (Branched) | Methyl Nonadecanoate (Straight-Chain) | Key Differences & Supporting Data |
| Molecular Formula | C₂₀H₄₀O₂ | C₂₀H₄₀O₂ | Identical, leading to the same exact mass. |
| Molecular Weight | 312.53 g/mol | 312.53 g/mol | Identical.[1][2] |
| Melting Point | Data not available | 37-40 °C | Branched-chain fatty acid esters generally have significantly lower melting points than their straight-chain counterparts due to the disruption of crystal lattice packing by the methyl branch. |
| Boiling Point | Data not available | ~352 °C (estimated) | The boiling point of the parent acid, 17-methyloctadecanoic acid, is estimated to be 380.63°C at atmospheric pressure.[3][4] |
| Kovats Retention Index (Standard Non-polar) | 2174.9[5] | ~2210[6] | The branched isomer elutes earlier in gas chromatography on a non-polar column, indicating lower interaction with the stationary phase. |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Both are nonpolar molecules with similar solubility profiles. |
Spectroscopic Comparison
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry reveals distinct fragmentation patterns for the two isomers, which is crucial for their unambiguous identification. While both will exhibit ions characteristic of fatty acid methyl esters, such as the McLafferty rearrangement ion at m/z 74, the fragmentation around the branch point in this compound provides a unique signature.
| Spectral Feature | This compound | Methyl Nonadecanoate | Key Differences & Supporting Data |
| Molecular Ion (M⁺) | m/z 312 | m/z 312 | Present in both, but may be of low intensity. |
| McLafferty Rearrangement | m/z 74 (base peak)[5] | m/z 74 (base peak) | Characteristic fragment for methyl esters. |
| α-cleavage | m/z 87[5] | m/z 87 | Another common fragment for FAMEs. |
| Branch-point Fragmentation | Prominent ion at [M-43]⁺ (loss of isopropyl group) | No prominent [M-43]⁺ ion | The loss of the terminal isopropyl group is a key diagnostic feature for iso-branched fatty acid methyl esters.[7] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra show distinct chemical shifts for the carbon atoms at and near the branch point in this compound compared to the uniform chemical shifts of the methylene (B1212753) carbons in the straight chain of methyl nonadecanoate.
| Carbon Atom | This compound (Predicted Shifts) | Methyl Nonadecanoate (Observed Shifts) | Key Differences |
| C=O | ~174.3 ppm | ~174.3 ppm | Similar chemical shifts for the carbonyl carbon. |
| -OCH₃ | ~51.4 ppm | ~51.4 ppm | Similar chemical shifts for the methoxy (B1213986) carbon. |
| -CH(CH₃)₂ (C17) | ~39.1 ppm | N/A | Unique signal for the methine carbon at the branch point. |
| -CH(CH₃)₂ | ~22.7 ppm | N/A | Unique signal for the two equivalent methyl carbons of the isopropyl group. |
| Aliphatic Chain (-CH₂-) | Complex pattern with shifts influenced by the branch | Series of peaks around 29.7 ppm for the long methylene chain | The straight-chain isomer shows a characteristic intense peak for the repeating methylene units, which is absent in the more complex spectrum of the branched isomer. |
Biological Activity Context
Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in cellular signaling and metabolism. While specific pathways for this compound are not extensively elucidated, it is understood that BCFAs, often derived from branched-chain amino acids (BCAAs) like leucine, can influence key metabolic pathways such as the mTOR (mechanistic Target of Rapamycin) signaling pathway.[8][9] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
Caption: Influence of Branched-Chain Fatty Acids on the mTORC1 Signaling Pathway.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
This protocol outlines a standard procedure for the analysis of this compound and methyl nonadecanoate.
1. Sample Preparation (Lipid Extraction and Derivatization)
-
Lipid Extraction: For biological samples, lipids are typically extracted using a Folch method (chloroform:methanol (B129727) 2:1, v/v).
-
Derivatization to FAMEs: The extracted lipids are transesterified to their corresponding fatty acid methyl esters. A common method is heating the lipid extract with 1% sulfuric acid in methanol at 80-85°C for 1 hour.[10]
-
Extraction of FAMEs: After cooling, n-hexane and water are added to the reaction mixture. The mixture is vortexed, and the upper hexane (B92381) layer containing the FAMEs is collected for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 min.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 min.
-
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Caption: General Experimental Workflow for FAME Analysis by GC-MS.
Conclusion
The structural isomerism between this compound and methyl nonadecanoate provides a clear example of how a subtle change in molecular structure—a terminal methyl branch—can lead to measurable differences in physicochemical and analytical properties. The branched nature of this compound results in a lower melting point and a shorter retention time in gas chromatography compared to its linear counterpart. These differences, along with distinct mass spectral fragmentation patterns and ¹³C NMR chemical shifts, allow for their confident differentiation and quantification. Understanding these distinctions is critical for researchers in fields ranging from metabolomics to materials science.
References
- 1. larodan.com [larodan.com]
- 2. larodan.com [larodan.com]
- 3. Buy 17-Methyloctadecanoic acid | 2724-59-6 [smolecule.com]
- 4. 2724-59-6 CAS MSDS (17-METHYLOCTADECANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C20H40O2 | CID 554141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl nonadecan-1-oate | C20H40O2 | CID 15610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
Benchmarking Detection Limits of Methyl 17-methyloctadecanoate Across Analytical Platforms
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of specific lipids is paramount. Methyl 17-methyloctadecanoate, a branched-chain fatty acid methyl ester (FAME), serves as a crucial biomarker in various metabolic and microbiological studies. This guide provides a comparative overview of the detection limits for this compound across different analytical instruments, supported by experimental data and detailed methodologies.
Quantitative Data Summary
| Instrument/Technique | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) | Remarks |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 1 - 20 ng/mL[1][2] | 5 - 40 ng/mL[1] | A widely used and robust method for FAME analysis. Sensitivity can be enhanced using Selected Ion Monitoring (SIM). |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | < 1 ng/mL | < 5 ng/mL | Offers higher selectivity and sensitivity by reducing chemical noise, making it ideal for complex matrices. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 0.1 - 5 ng/mL | 0.5 - 15 ng/mL | High sensitivity, particularly with derivatization to enhance ionization. Suitable for broader lipid profiling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | > 1 µg/mL | > 5 µg/mL | Primarily used for structural elucidation and quantification of major components in a mixture.[3][4] Not ideal for trace-level detection. |
Note: The expected LOD and LOQ values for this compound are extrapolated from data on other long-chain FAMEs, such as methyl hexadecanoate (B85987) and methyl stearate. Actual detection limits will vary based on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the typical steps for the analysis of fatty acid methyl esters from a biological sample.
-
Lipid Extraction:
-
Homogenize the sample (e.g., tissue, cells, biofluid) in a chloroform:methanol (2:1, v/v) solution.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Methyl Esterification (Derivatization):
-
To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.
-
Collect the hexane layer and dry it under nitrogen.
-
Reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 4°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is suitable for the sensitive detection of branched-chain fatty acids.
-
Lipid Extraction:
-
Follow the same lipid extraction procedure as described for the GC-MS protocol.
-
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard of the compound.
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the analysis of this compound from a biological sample.
References
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
Safety Operating Guide
Navigating the Disposal of Methyl 17-methyloctadecanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of methyl 17-methyloctadecanoate, ensuring compliance with general laboratory safety standards.
It is important to note that a specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general principles of laboratory chemical waste disposal and information available for similar fatty acid methyl esters.
Immediate Safety and Disposal Plan
The proper disposal of this compound, like any laboratory chemical, begins with a clear understanding of its potential hazards and the established protocols for chemical waste management. The primary steps involve identification, segregation, proper containment and labeling, and finally, disposal through a licensed waste management service.
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification: The first crucial step is to identify the waste as chemical waste.[1] Based on available information for similar long-chain fatty acid methyl esters, this compound is not expected to be acutely hazardous. However, in the absence of a specific SDS, it should be treated as a potentially hazardous chemical.
-
Segregation: Properly segregate the this compound waste from other types of laboratory waste.[1] It should be collected in a designated container for non-halogenated organic solvent waste. Do not mix it with incompatible materials such as strong acids, bases, or oxidizers.
-
Container Selection and Labeling:
-
Container: Use a clean, leak-proof container made of a material compatible with the chemical. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable. Ensure the container has a secure, tight-fitting lid.[2]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[2] The date of accumulation should also be clearly marked.[1]
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area.[3] The storage area should have secondary containment to prevent the spread of any potential spills.
-
Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3] Never pour chemical waste down the drain or dispose of it in the regular trash.[3]
Quantitative Data Summary
While no specific quantitative data for this compound was found, the table below presents general information for similar compounds that can be used as a precautionary reference.
| Property | Value (for similar compounds) | Source |
| Physical State | Solid or liquid | General Knowledge |
| Solubility | Insoluble in water; Soluble in organic solvents | General Knowledge |
| Flammability | Combustible | General Knowledge |
Experimental Protocols
There are no experimental protocols directly related to the disposal of this compound found in the search results. The disposal procedure itself is the primary protocol.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
